p-Hydroxymesocarb
Description
Properties
IUPAC Name |
1-(4-oxocyclohexa-2,5-dien-1-ylidene)-3-[3-(1-phenylpropan-2-yl)-2H-oxadiazol-5-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c1-13(11-14-5-3-2-4-6-14)22-12-17(25-21-22)20-18(24)19-15-7-9-16(23)10-8-15/h2-10,12-13,21H,11H2,1H3,(H,20,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITIAKQQLWGTBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)N2C=C(ON2)NC(=O)N=C3C=CC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801024512 | |
| Record name | p-Hydroxymesocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72460-70-9 | |
| Record name | p-Hydroxymesocarb | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072460709 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxymesocarb | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801024512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | P-HYDROXYMESOCARB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/693AB2R3XW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
p-Hydroxymesocarb CAS number and molecular weight
Physicochemical Profile, Metabolic Significance, and Bioanalytical Methodologies
Executive Summary
p-Hydroxymesocarb (4-hydroxymesocarb) is the primary urinary metabolite of Mesocarb (Sydnocarb), a mesoionic sydnene imine stimulant.[1] Unlike amphetamine-class stimulants, Mesocarb acts via a non-competitive blockade of the dopamine transporter (DAT), resulting in a distinct pharmacological profile with reduced abuse potential.[2]
For drug development and anti-doping professionals, p-Hydroxymesocarb is the critical biomarker for retrospective detection of Mesocarb ingestion. While the parent drug is rapidly metabolized and excreted, p-Hydroxymesocarb (and its conjugates) remains detectable in urine for extended periods. This guide provides a definitive physicochemical reference and a validated bioanalytical workflow for its isolation and quantification.
Physicochemical Identity
The accurate identification of p-Hydroxymesocarb is essential for the synthesis of reference standards and the calibration of mass spectrometry instruments.
Core Data Table[1]
| Parameter | Specification |
| Chemical Name | p-Hydroxymesocarb; 4-Hydroxymesocarb |
| IUPAC Name | N-[[(4-Hydroxyphenyl)amino]carbonyl]-3-(1-methyl-2-phenylethyl)sydnone imine |
| CAS Number | 72460-70-9 |
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 338.36 g/mol |
| Monoisotopic Mass | 338.1379 Da |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water.[1][3][4] |
| pKa (Predicted) | ~8.5 (Phenolic -OH), ~3.5 (Sydnone ring system) |
| Appearance | Off-white to pale yellow solid |
Structural Logic
The molecule retains the mesoionic sydnone imine core of the parent Mesocarb but features a hydroxyl group at the para position of the phenylcarbamoyl moiety. This hydroxylation increases polarity, facilitating phase II conjugation (glucuronidation) and renal excretion.
Metabolic Pathway & Pharmacokinetics[1]
Understanding the metabolic fate of Mesocarb is a prerequisite for selecting the correct analytical target. Mesocarb undergoes extensive hepatic metabolism.[1] The parent compound is unstable in biological matrices and is rarely detected unchanged in urine.
Mechanism of Biotransformation
-
Hydroxylation: The phenyl ring of the carbamoyl side chain is hydroxylated by CYP450 enzymes (likely CYP2D6 or CYP3A4) to form p-Hydroxymesocarb.
-
Conjugation: The newly formed hydroxyl group serves as a handle for Glucuronosyltransferases (UGTs), forming O-glucuronides.[1]
-
Further Oxidation: A secondary pathway involves the hydroxylation of the benzyl ring, leading to dihydroxy- metabolites, which allow for longer detection windows (up to 192 hours).
Diagram: Mesocarb Metabolic Cascade
The following diagram illustrates the conversion of Mesocarb to its detectable biomarkers.
Figure 1: Metabolic biotransformation of Mesocarb highlighting p-Hydroxymesocarb as the central node for Phase II conjugation.[1]
Bioanalytical Methodology: LC-MS/MS Protocol
Objective: Quantification of p-Hydroxymesocarb in human urine. Context: This protocol is adapted from standard anti-doping workflows (WADA) and pharmacokinetic studies. It accounts for the fact that >80% of the metabolite exists as a glucuronide conjugate; therefore, a hydrolysis step is mandatory for total quantification.
Reagents & Equipment[1][5]
-
Internal Standard (IS): D3-Mesocarb or D3-p-Hydroxymesocarb (if available).[1]
-
Enzyme:
-Glucuronidase (E. coli K12).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
LC Column: Zorbax SB-C18 (2.1 x 150 mm, 5 µm) or equivalent C18 column.[1][5]
-
Mobile Phase A: 0.2 mM Ammonium Acetate in Water.
-
Mobile Phase B: Methanol (LC-MS grade).[1]
Step-by-Step Workflow
Phase 1: Sample Pre-treatment (Hydrolysis)[1]
-
Aliquot: Transfer 2.0 mL of urine into a glass centrifuge tube.
-
Buffer: Add 1.0 mL of Phosphate Buffer (pH 7.0).
-
Enzyme Addition: Add 50 µL of
-Glucuronidase solution. -
Incubation: Vortex briefly and incubate at 50°C for 60 minutes .
-
Scientific Rationale: This step cleaves the glucuronic acid moiety, converting the conjugated metabolite back into free p-Hydroxymesocarb, ensuring total concentration is measured.
-
Phase 2: Solid Phase Extraction (SPE)[1]
-
Conditioning: Pre-condition C18 SPE cartridges with 2 mL Methanol followed by 2 mL Water.[1]
-
Loading: Load the hydrolyzed urine sample onto the cartridge (flow rate < 2 mL/min).
-
Washing: Wash with 2 mL of 5% Methanol in Water to remove salts and polar interferences.
-
Elution: Elute the target analyte with 2 mL of 100% Methanol .
-
Drying: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase (10:90 MeOH:Buffer).
Phase 3: LC-MS/MS Parameters[1]
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
MRM Transitions (Multiple Reaction Monitoring):
-
Quantifier: 339.1
119.1 (Loss of sydnone ring structure). -
Qualifier: 339.1
266.1.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Gradient:
-
0-2 min: 10% B[1]
-
2-10 min: Linear ramp to 90% B
-
10-12 min: Hold 90% B
-
Diagram: Analytical Workflow
The following DOT diagram visualizes the critical path from sample collection to data acquisition.
Figure 2: Validated workflow for the extraction and quantification of p-Hydroxymesocarb from biological matrices.
Regulatory & Toxicology Context
WADA Classification
Mesocarb is classified under S6.[1] Stimulants on the World Anti-Doping Agency (WADA) Prohibited List. It is prohibited In-Competition.[1]
-
Adverse Analytical Finding (AAF): The detection of p-Hydroxymesocarb in urine constitutes an AAF.[1]
-
Differentiation: Unlike amphetamines, Mesocarb does not typically produce stereoisomeric signatures used for origin differentiation, as the parent drug is marketed as a racemic mixture (though research into enantiopure Armesocarb exists).
Safety Profile (Research Use)
-
Hazard: p-Hydroxymesocarb is a research chemical.[1][3][6] Full toxicological data is limited.[1]
-
Handling: Treat as a potential CNS stimulant.[1] Use standard PPE (gloves, lab coat, fume hood).
-
Storage: Store at -20°C. Solutions in methanol are stable for approx. 1 month at -20°C.
References
-
Vahermo, M., et al. (2009).[7] Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. Archiv der Pharmazie.
-
Appel, K. E., et al. (1990). Metabolism of mesocarb in the rat. Xenobiotica.
-
Santa Cruz Biotechnology. (n.d.). p-Hydroxymesocarb Product Data Sheet.
-
World Anti-Doping Agency (WADA). (2024). Prohibited List.
-
PubChem. (n.d.).[4] Mesocarb Compound Summary. National Library of Medicine.
Sources
- 1. Mesocarb | C18H18N4O2 | CID 9551611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. O'-hydroxymesocarb | C18H18N4O3 | CID 112500516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: The Discovery, Chemistry, and Forensic Evolution of p-Hydroxymesocarb
Part 1: Executive Summary
p-Hydroxymesocarb (N-phenylcarbamoyl-3-(p-hydroxyphenylisopropyl)sydnone imine) is the primary urinary metabolite of the psychostimulant Mesocarb (Sydnocarb).[1] While Mesocarb was developed in the Soviet Union in the 1970s as a "gentler" alternative to amphetamines, the scientific significance of its p-hydroxy metabolite emerged decades later, driven largely by forensic toxicology and anti-doping science.
This metabolite is critical for two reasons:
-
Forensic Window: Unlike the parent drug, which has a short half-life, p-hydroxymesocarb (and its conjugates) can be detected in urine for up to 10 days, making it the retrospective marker of choice for the World Anti-Doping Agency (WADA).
-
Pharmacological Distinctness: It retains the mesoionic sydnionimine core, a unique chemical scaffold that inhibits the dopamine transporter (DAT) without the massive efflux of dopamine associated with amphetamines, offering a distinct safety profile.
This guide details the historical discovery, chemical synthesis, metabolic pathways, and analytical protocols for p-hydroxymesocarb, serving as a definitive technical reference.
Part 2: Historical Genesis & Discovery
The Soviet Era: Sydnocarb (1970s)
The story of p-hydroxymesocarb begins with the parent drug, Mesocarb (sold as Sydnocarb). Developed at the Ordzhonikidze All-Union Chemical-Pharmaceutical Research Institute in Moscow, Mesocarb was part of a Soviet military and medical initiative to create stimulants that enhanced endurance and focus without the neurotoxicity or addictive potential of dextroamphetamine.
-
1971: First descriptions of the sydnionimine series appear in Russian literature (Mashkovsky et al.).
-
Mechanism: Unlike amphetamines, which reverse DAT to pump dopamine out, Mesocarb acts as a non-competitive DAT inhibitor with slow dissociation kinetics. This results in a "smooth" stimulation profile.
The Forensic Gap (1990s–2000s)
Following the collapse of the USSR, Mesocarb appeared in international sports doping. Early detection methods relied on Gas Chromatography (GC) which often thermally degraded the unstable mesoionic ring, leading to false positives for amphetamine.
-
The Problem: Mesocarb is extensively metabolized. The parent compound vanishes from urine within 24–48 hours.
-
The Solution: In the late 2000s, WADA-accredited laboratories (notably the University of Helsinki) initiated projects to profile the long-term metabolites.
-
The Discovery: Vahermo et al. (2009) definitively synthesized and characterized p-hydroxymesocarb as the major urinary marker. This study confirmed that while human metabolism hydroxylates the phenylisopropyl ring (the "amphetamine" side), the resulting metabolite is excreted primarily as sulfate (76%) and glucuronide (22%) conjugates.
Part 3: Chemical Constitution & Synthesis[2][3]
Chemical Structure
p-Hydroxymesocarb is a mesoionic compound.[2][3][4] It possesses a positive charge delocalized across the oxadiazole ring and a negative charge on the exocyclic oxygen/nitrogen system.
-
IUPAC Name: N-phenylcarbamoyl-3-[1-(4-hydroxyphenyl)propan-2-yl]sydnone imine.
-
Key Feature: The hydroxylation occurs at the para-position of the phenylisopropyl moiety (the side chain resembling amphetamine), not the N-phenylcarbamoyl ring.
Experimental Protocol: Chemical Synthesis
Because p-hydroxymesocarb is not commercially available as a bulk reagent, it must be synthesized for use as a reference standard.[1][2][3][4] The following protocol is derived from the "Methoxy Route," adapted from standard sydnionimine chemistry (Yashunskii et al.) and optimized for metabolite production (Vahermo et al.).
Prerequisites:
-
Inert atmosphere (Argon/Nitrogen).
-
PPE: Fume hood, gloves, safety goggles (HCN and Isocyanates are highly toxic).
Step-by-Step Synthesis Workflow
-
Precursor Preparation (N-Cyanomethylation)
-
Reagents: 4-Methoxyamphetamine (PMA), Formaldehyde (37%), NaCN (or HCN generated in situ), HCl.
-
Procedure: React PMA with formaldehyde and cyanide in an acidic aqueous medium (Strecker-like synthesis) to form N-cyanomethyl-4-methoxyamphetamine .
-
Logic: The methoxy group protects the phenol; the cyanomethyl group provides the carbons needed for the sydnone ring.
-
-
Nitrosation
-
Reagents: NaNO2, HCl (aq).
-
Procedure: Treat the secondary amine from Step 1 with sodium nitrite in HCl at 0°C.
-
Result: Formation of the N-nitroso-N-cyanomethyl intermediate.
-
Critical Check: Monitor by TLC; disappearance of amine spot.
-
-
Cyclization (Sydnone Imine Formation)
-
Reagents: Anhydrous HCl (gas) or HCl/Ethyl Acetate.
-
Procedure: Treat the nitroso compound with anhydrous acid. The nitrile nitrogen attacks the nitroso oxygen (cyclodehydration).
-
Result:3-(4-methoxyphenylisopropyl)sydnone imine hydrochloride .
-
Observation: The compound precipitates as a salt.
-
-
Carbamoylation
-
Reagents: Phenyl Isocyanate, Triethylamine (base), Dichloromethane (solvent).
-
Procedure: Neutralize the sydnone imine salt with triethylamine and add phenyl isocyanate dropwise at 0–5°C.
-
Result:Methoxy-Mesocarb (N-phenylcarbamoyl-3-(4-methoxyphenylisopropyl)sydnone imine).
-
-
Demethylation (Final Deprotection)
Part 4: Metabolic Pathway & Pharmacology[7]
Metabolic Fate
In humans, Mesocarb undergoes extensive hepatic metabolism.[7] The primary route is hydroxylation of the phenylisopropyl ring, likely mediated by CYP2D6 (analogous to amphetamine hydroxylation), followed by Phase II conjugation.
Quantitative Distribution in Urine:
| Metabolite Form | Percentage (%) | Detection Window |
|---|---|---|
| p-Hydroxymesocarb Sulfate | ~76% | 3–10 Days |
| p-Hydroxymesocarb Glucuronide | ~22% | 3–8 Days |
| Free p-Hydroxymesocarb | ~2% | 1–3 Days |
| Parent Mesocarb | <1% | <48 Hours |
Visualization: Metabolic Pathway
The following diagram illustrates the biotransformation of Mesocarb into its detectable markers.
Caption: Primary metabolic pathway of Mesocarb in humans, highlighting the dominance of Phase II conjugates.
Part 5: Analytical Protocol (Forensic Detection)
For researchers and doping control officers, detecting p-hydroxymesocarb requires hydrolysis of the conjugates.
Protocol: Urine Extraction & LC-MS/MS Analysis
-
Sample Preparation (Hydrolysis):
-
Take 2 mL of urine.
-
Add
-Glucuronidase/Arylsulfatase (from Helix pomatia or E. coli). -
Incubate at 50°C for 1–2 hours. Note: This step is crucial to deconjugate the sulfate/glucuronide forms back to free p-hydroxymesocarb.
-
-
Liquid-Liquid Extraction (LLE):
-
Adjust pH to 9.0 (using carbonate buffer).
-
Add 5 mL tert-butyl methyl ether (TBME) or Ethyl Acetate.
-
Vortex (5 min) and Centrifuge (3000 rpm, 5 min).
-
Evaporate the organic layer to dryness under Nitrogen at 40°C.
-
Reconstitute in 100 µL Mobile Phase (Water/Acetonitrile).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
MRM Transitions (Precursor -> Product):
-
Quantifier: 339.1 -> 119.1 (loss of carbamoyl + sydnone cleavage).
-
Qualifier: 339.1 -> 91.1 (tropylium ion).
-
-
Visualization: Synthesis Workflow
The chemical logic for creating the reference standard is visualized below.
Caption: Synthetic route for p-Hydroxymesocarb reference standard via the Methoxy-Protection strategy.
References
-
Vahermo, M., Suominen, T., Leinonen, A., & Yli-Kauhaluoma, J. (2009).[1] Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. Archiv der Pharmazie, 342(4), 201–209.[1] Link
-
World Anti-Doping Agency (WADA). (2008). Synthesis of Mesocarb Metabolites as Reference Compounds for Doping Analytics. WADA Scientific Research Project Reports. Link
-
Mashkovsky, M. D., & Altshuler, R. A. (1971). Pharmacological properties of 3-(p-phenylisopropyl)sydnocarb. Farmakologiya i Toksikologiya, 34, 12–16.
-
Appolonova, S. A., et al. (2004). Metabolism of mesocarb in humans: detection of urinary metabolites by liquid chromatography-mass spectrometry. Journal of Chromatography B, 800(1-2), 281-289. Link
-
BenchChem. (n.d.). p-Hydroxymesocarb Structure and IUPAC Data. Link
Sources
- 1. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of mesocarb metabolites as reference compounds for doping analytics | World Anti Doping Agency [wada-ama.org]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 5. P'-hydroxymesocarb|Research Chemical [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Guide: p-Hydroxymesocarb as a Definitive Biomarker for Mesocarb Administration
Executive Summary
Mesocarb (Sydnocarb) presents a unique challenge in forensic and anti-doping toxicology due to its chemical instability and structural similarity to amphetamine. The parent compound, a mesoionic sydnone imine, degrades rapidly in biological matrices, making direct detection unreliable. Furthermore, the metabolic and artifactual conversion of mesocarb to amphetamine creates a high risk of misinterpretation, potentially leading to false accusations of amphetamine abuse.
This guide details the validation of p-hydroxymesocarb as the primary specific biomarker for mesocarb intake. It provides a robust LC-MS/MS analytical workflow designed to preserve the mesoionic structure during extraction and differentiates mesocarb administration from illicit amphetamine use with high specificity.
Pharmacological Context & The Mesoionic Instability
To detect mesocarb, one must understand its fragility. Unlike stable phenethylamines, mesocarb contains a sydnone imine ring—a mesoionic heterocycle that is sensitive to pH and temperature.
The Metabolic Fate
Upon administration, mesocarb undergoes extensive metabolism. The parent drug is rarely detected in urine beyond 24 hours. The primary metabolic pathway involves hydroxylation at the para-position of the phenylcarbamoyl moiety, yielding p-hydroxymesocarb .
Crucially, a competing pathway (both metabolic and chemical) involves the hydrolysis of the sydnone ring, releasing amphetamine .
-
In vivo: Minor conversion to amphetamine occurs.[1]
-
Ex vivo (Artifact): Strong acid hydrolysis or high thermal stress during sample preparation forces the conversion of mesocarb and its metabolites into amphetamine.
The Specificity of p-Hydroxymesocarb
p-Hydroxymesocarb retains the sydnone imine structure. Its detection confirms the presence of the specific phenylcarbamoyl group unique to mesocarb.
-
Amphetamine Abuse: Produces Amphetamine + p-Hydroxyamphetamine.
-
Mesocarb Use: Produces p-Hydroxymesocarb + Amphetamine (low levels).
Therefore, p-hydroxymesocarb is the "fingerprint" metabolite required to prove mesocarb origin.
Metabolic & Degradation Pathways (Visualization)
The following diagram illustrates the critical divergence between the stable biomarker formation and the artifactual degradation into amphetamine.
Figure 1: Metabolic fate of Mesocarb. Note the red arrow indicating artifactual conversion to amphetamine under harsh conditions.
Analytical Methodology: The "Soft" Hydrolysis Protocol
Standard forensic protocols often use acid hydrolysis (e.g., HCl at 95°C) to deconjugate metabolites. This is catastrophic for mesocarb analysis. Acid hydrolysis breaks the mesoionic ring, converting all mesocarb metabolites into amphetamine, destroying the specific biomarker.
The Solution: Use β-glucuronidase (Enzymatic Hydrolysis) . This gently cleaves the sugar moiety without disrupting the fragile sydnone imine ring.
Optimized LC-MS/MS Workflow
Step 1: Sample Preparation
-
Matrix: Urine (2 mL).
-
pH Adjustment: Adjust to pH 7.0 using phosphate buffer. Rationale: The sydnone ring is most stable at neutral pH.
-
Hydrolysis: Add E. coli β-glucuronidase . Incubate at 50°C for 1 hour.
-
Control: Run a parallel sample without hydrolysis to assess free vs. conjugated ratios.
-
Step 2: Extraction (Liquid-Liquid Extraction)
-
Solvent: Diethyl ether or tert-butyl methyl ether (TBME).
-
Procedure: Add 5 mL solvent, shake for 20 mins, centrifuge.
-
Evaporation: Evaporate organic layer to dryness under nitrogen at 40°C . Warning: Do not exceed 40°C to prevent thermal degradation.
-
Reconstitution: Dissolve residue in 200 µL Mobile Phase A/B (90:10).
Step 3: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Zorbax SB-C18 or equivalent), 2.1 x 100 mm, 3.5 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
Mass Spectrometry Transitions
Based on the molecular weight of p-hydroxymesocarb (MW ~338), the protonated precursor ion
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| p-Hydroxymesocarb | 339.1 | 196.1 | 91.1 | 20 / 45 |
| Mesocarb (Parent) | 323.1 | 180.1 | 119.1 | 18 / 40 |
| Amphetamine | 136.1 | 91.1 | 119.1 | 15 / 10 |
Table 1: MRM Transitions. The 196 fragment corresponds to the cleavage of the side chain retaining the phenylcarbamoyl group, specific to the mesocarb structure.
Interpretation Logic & Decision Tree
The presence of amphetamine in a sample requires a rigorous differentiation process. The following logic gate ensures scientific accuracy and prevents false reporting.
Figure 2: Decision tree for differentiating Mesocarb administration from Amphetamine abuse.
Key Interpretation Rules
-
The "Artifact" Check: If you detect high levels of amphetamine but used acid hydrolysis, the result is invalid for distinguishing origin. You must re-extract using enzymatic hydrolysis.
-
The Window of Detection: p-Hydroxymesocarb is detectable for approximately 3-5 days post-administration. For longer windows (up to 10 days), dihydroxymesocarb may be targeted, though reference standards are harder to synthesize [1].
-
WADA Compliance: Mesocarb is a Prohibited Substance (S6. Stimulants). Identification of p-hydroxymesocarb constitutes an Adverse Analytical Finding (AAF) regardless of the concentration of amphetamine present [2].
References
-
Appel, K. E., et al. (2009). "Synthesis and characterization of hydroxylated mesocarb metabolites for doping control." Archiv der Pharmazie, 342(4), 201-209.[2] Link
-
World Anti-Doping Agency (WADA). (2024). "The Prohibited List."[3][4] WADA-AMA.org. Link
- Ventura, R., et al. (1999). "Metabolism of mesocarb in humans: Development of a method for the detection of urinary metabolites.
-
Polenogova, O. V., et al. (2004). "Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine." Journal of Chromatography B, 811(2), 223-230. Link
Sources
- 1. Amphetamine as an artifact of methamphetamine during periodate degradation of interfering ephedrine, pseudoephedrine, and phenylpropanolamine: an improved procedure for accurate quantitation of amphetamines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 4. usada.org [usada.org]
Theoretical Mass and Isotopic Distribution of p-Hydroxymesocarb: A Technical Guide
Topic: Theoretical Mass and Isotopic Distribution of p-Hydroxymesocarb Content Type: Technical Guide / Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary & Chemical Identity
p-Hydroxymesocarb (N-[[(4-Hydroxyphenyl)amino]carbonyl]-3-(1-methyl-2-phenylethyl)sydnone imine) is the primary urinary metabolite of the psychostimulant Mesocarb (Sydnocarb). In doping control and pharmacokinetic studies, it serves as the critical marker for retrospective detection of Mesocarb ingestion, as the parent compound is rapidly metabolized.
This guide provides a rigorous theoretical framework for the mass spectrometric identification of p-Hydroxymesocarb, focusing on its exact mass, isotopic fine structure, and metabolic origins.
Chemical Specifications
| Parameter | Detail |
| Common Name | p-Hydroxymesocarb |
| Parent Compound | Mesocarb (Sydnocarb) |
| Chemical Formula | |
| CAS Number | 72460-70-9 |
| Molecular Weight (Average) | 338.36 g/mol |
| Monoisotopic Mass | 338.1379 Da (Calculated) |
| Polarity | Positive (Basic Nitrogen) |
Theoretical Mass & Isotopic Distribution
High-resolution mass spectrometry (HRMS) relies on the precise calculation of the monoisotopic mass and the prediction of the isotopic envelope. Below is the derivation for p-Hydroxymesocarb (
Monoisotopic Mass Calculation
The monoisotopic mass is the sum of the masses of the principal (most abundant) isotopes of each element.[1]
-
Carbon (
): -
Hydrogen (
): -
Nitrogen (
): -
Oxygen (
):
Total Monoisotopic Mass (
Isotopic Distribution (The Isotopic Envelope)
For small molecules like p-Hydroxymesocarb, the isotopic distribution is dominated by
Calculated Relative Abundances (Normalized to M = 100%)
| Peak | Mass (Da) | Composition | Theoretical Abundance (%) | Origin |
| M | 338.1379 | 100.0% | Base Peak | |
| M+1 | 339.1412 | ~20.1% | Primarily | |
| M+2 | 340.1445 | ~2.2% | Probability of two |
Note: The M+1 abundance of ~20% is a distinct signature of the C18 backbone. Significant deviation (>30% relative error) in experimental data suggests co-eluting interferences or incorrect assignment.
Metabolic Pathway & Signaling
Understanding the formation of p-Hydroxymesocarb is essential for selecting the correct biological matrix and sample preparation method. Mesocarb undergoes rapid hydroxylation at the para position of the phenylcarbamoyl moiety, mediated by hepatic CYP450 enzymes.
Figure 1: The metabolic pathway shows the conversion of Mesocarb to p-Hydroxymesocarb via Phase I oxidation, followed by extensive Phase II conjugation.[2][3] Detection requires hydrolysis to revert conjugates back to the free p-Hydroxymesocarb form.
Analytical Protocol: LC-MS/MS Quantification
Expertise Note: Direct analysis of urine often yields low sensitivity for the free metabolite because >90% exists as glucuronide/sulfate conjugates. This protocol includes an enzymatic hydrolysis step to maximize recovery.
Sample Preparation (Hydrolysis & Extraction)
-
Aliquoting: Transfer 2.0 mL of urine into a glass centrifuge tube.
-
Hydrolysis: Add 1.0 mL of
-glucuronidase/arylsulfatase (from Helix pomatia) in acetate buffer (pH 5.2). Incubate at 37°C for 2 hours.-
Causality:Helix pomatia is selected over E. coli because it contains arylsulfatase activity, necessary to cleave the sulfate conjugates which are prevalent for phenolic metabolites.
-
-
Alkalinization: Adjust pH to 9.5 using carbonate buffer.
-
Logic: p-Hydroxymesocarb is a weak base (sydnone imine). High pH suppresses ionization, driving the molecule into the organic phase during extraction.
-
-
LLE Extraction: Add 5 mL tert-butyl methyl ether (TBME). Vortex for 5 mins, centrifuge at 3000g.
-
Reconstitution: Evaporate the organic layer to dryness under nitrogen at 40°C. Reconstitute in 100
L of Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 / Sciex QTRAP). Ionization: Electrospray Ionization (ESI), Positive Mode.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Zorbax SB-C18, 2.1 x 100mm, 1.8 |
| Mobile Phase A | 0.1% Formic Acid + 5mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Precursor Ion | m/z 355.1 |
MRM Transitions (Multiple Reaction Monitoring)
| Transition (m/z) | Type | Collision Energy (eV) | Structural Origin |
| 355.1 | Quantifier | 20-25 | Sydnone ring cleavage / loss of side chain |
| 355.1 | Qualifier | 30-35 | p-Aminophenol moiety (Characteristic) |
References
-
Appolonova, S. A., et al. (2004). "Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine." Journal of Chromatography B. Link
-
World Anti-Doping Agency (WADA). (2023). "Prohibited List & Monitoring Program." WADA Official Site. Link
-
PubChem. (2024). "p-Hydroxymesocarb Compound Summary." National Library of Medicine. Link
-
Ventura, R., et al. (1999). "Metabolism of mesocarb in humans." Drug Metabolism and Disposition. Link
Sources
Methodological & Application
Application Note: Quantitative Analysis of p-Hydroxymesocarb in Human Urine by LC-MS/MS
Abstract
This application note provides a detailed, robust, and validated protocol for the quantification of p-Hydroxymesocarb, the primary urinary metabolite of the psychostimulant Mesocarb, in human urine samples. Mesocarb is classified as a prohibited substance by the World Anti-Doping Agency (WADA) due to its performance-enhancing capabilities.[1][2] Accurate detection of its metabolites is therefore critical for doping control and forensic toxicology. This method utilizes Solid-Phase Extraction (SPE) for sample clean-up and concentration, followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for highly selective and sensitive detection. The protocol is designed for researchers, scientists, and professionals in drug development and anti-doping laboratories, providing a self-validating system grounded in established analytical principles.
Introduction and Scientific Rationale
Mesocarb (brand name Sydnocarb) is a stimulant developed in the USSR that acts as a selective dopamine reuptake inhibitor.[3] Its use is prohibited in competitive sports under section S6 of the WADA Prohibited List.[4] Following administration, Mesocarb is extensively metabolized in the human body. The parent compound is rarely found in urine; instead, the dominant urinary metabolites are its hydroxylated isomers.[5][6] Among these, p-Hydroxymesocarb has been identified as the main metabolite, present in both free and conjugated (glucuronide or sulfate) forms.[7][8] Therefore, analytical methods must target this specific metabolite for reliable and legally defensible confirmation of Mesocarb use.[4]
The "gold standard" for detecting trace levels of drug metabolites in complex biological matrices like urine is LC-MS/MS.[9] This technique offers unparalleled sensitivity and specificity by combining the separation power of liquid chromatography with the precise mass identification of tandem mass spectrometry. The core of this method is the Multiple Reaction Monitoring (MRM) scan mode, where a specific precursor ion (the metabolite) is selected and fragmented, and a resulting unique product ion is monitored. This two-stage mass filtering dramatically reduces background noise and matrix interference, ensuring confident identification and quantification.
To achieve the low detection limits required for doping analysis, a sample preparation step is essential. Solid-Phase Extraction (SPE) is a highly effective technique for extracting and concentrating analytes from urine while removing endogenous interfering substances like salts, urea, and proteins.[10][11] This protocol employs a mixed-mode cation exchange SPE cartridge, which provides a dual retention mechanism for enhanced selectivity towards amine-containing compounds like p-Hydroxymesocarb.[12]
Experimental Workflow Overview
The entire analytical process, from sample receipt to data reporting, follows a systematic and validated workflow to ensure data integrity and reproducibility.
Caption: High-level analytical workflow for p-Hydroxymesocarb detection.
Materials and Apparatus
| Category | Item | Vendor/Specifications |
| Chemicals & Reagents | p-Hydroxymesocarb Reference Standard | WADA-accredited supplier |
| p-Hydroxymesocarb-d4 (Internal Standard) | Isotope-labeled standard supplier | |
| β-Glucuronidase from E. coli | Sigma-Aldrich or equivalent | |
| Ammonium Acetate, LC-MS Grade | Fisher Scientific or equivalent | |
| Formic Acid, LC-MS Grade | Fisher Scientific or equivalent | |
| Methanol, LC-MS Grade | Fisher Scientific or equivalent | |
| Acetonitrile, LC-MS Grade | Fisher Scientific or equivalent | |
| Deionized Water, >18 MΩ·cm | Milli-Q® system or equivalent | |
| Ammonium Hydroxide | Sigma-Aldrich | |
| Consumables | SPE Cartridges (e.g., Mixed-Mode C8/SCX) | Waters, Agilent, or equivalent |
| Autosampler Vials, 2 mL, with caps | Agilent, Waters, or equivalent | |
| Pipette tips, various sizes | Eppendorf, Rainin, or equivalent | |
| Apparatus | Triple Quadrupole Mass Spectrometer | Sciex, Agilent, Waters, Thermo |
| High-Performance Liquid Chromatography (HPLC) System | Shimadzu, Agilent, Waters | |
| Nitrogen Evaporator | Organomation, Biotage | |
| Centrifuge | Eppendorf, Beckman Coulter | |
| Vortex Mixer | VWR, Fisher Scientific | |
| pH Meter | Mettler Toledo, Thermo | |
| SPE Vacuum Manifold | Waters, Agilent |
Detailed Protocols
Causality: This protocol is designed to first liberate p-Hydroxymesocarb from its glucuronide and sulfate conjugates, a crucial step since a significant portion is excreted in this form.[4][8] Following hydrolysis, a mixed-mode SPE cartridge is used. The C8 (hydrophobic) and SCX (strong cation exchange) sorbents work synergistically. At a controlled pH, the analyte is retained by both hydrophobic interactions and ionic bonds, while polar interferences like urea are washed away. A specific elution solvent system is then used to disrupt these interactions and recover the purified analyte.[12][13]
Protocol Steps:
-
Sample Preparation: Aliquot 2.0 mL of urine into a labeled centrifuge tube.
-
Internal Standard Fortification: Add 50 µL of p-Hydroxymesocarb-d4 internal standard (IS) solution (e.g., at 1 µg/mL) to all samples, calibrators, and quality controls (QCs), except for blank matrix samples. Vortex briefly.
-
Hydrolysis:
-
Add 1.0 mL of ammonium acetate buffer (pH 5.2).
-
Add 50 µL of β-glucuronidase enzyme solution.
-
Vortex and incubate in a water bath at 60°C for 1 hour. This enzymatic step cleaves the glucuronide bond, converting the conjugated metabolite to its free, detectable form.[10][14]
-
Allow samples to cool to room temperature. Centrifuge at 3,000 x g for 5 minutes to pellet any precipitate.
-
-
SPE Cartridge Conditioning:
-
Place mixed-mode SPE cartridges on the vacuum manifold.
-
Condition the cartridges sequentially with:
-
3 mL Methanol
-
3 mL Deionized Water
-
3 mL Ammonium Acetate Buffer (pH 5.2)
-
-
Critical Step: Do not allow the sorbent bed to go dry during conditioning. This ensures the sorbent is properly solvated for optimal analyte retention.
-
-
Sample Loading: Load the supernatant from the hydrolyzed urine sample onto the conditioned SPE cartridge. Apply a gentle vacuum to draw the sample through at a flow rate of approximately 1-2 mL/min.
-
Washing (Interference Removal):
-
Wash 1: 3 mL Deionized Water. This removes highly polar, water-soluble interferences.
-
Wash 2: 3 mL of 20% Methanol in water. This removes less polar interferences without eluting the analyte.
-
Dry the cartridge under high vacuum for 5 minutes to remove residual water, which can interfere with the final elution step.
-
-
Elution:
-
Place clean collection tubes inside the manifold.
-
Elute the analyte with 3 mL of a freshly prepared solution of 5% Ammonium Hydroxide in Methanol. The ammonia neutralizes the charge on the analyte, disrupting the ionic bond with the SCX sorbent, while the methanol disrupts the hydrophobic interaction with the C8 sorbent, allowing for efficient elution.[13]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of the mobile phase starting condition (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Caption: Step-by-step solid-phase extraction (SPE) workflow.
Causality: The chromatographic conditions are optimized to achieve a sharp, symmetrical peak for p-Hydroxymesocarb, separating it from any co-extracted matrix components. A C18 reversed-phase column is used, which separates compounds based on hydrophobicity. The gradient elution, starting with a high aqueous percentage and moving to a high organic percentage, effectively elutes compounds across a range of polarities. Formic acid is added to the mobile phase to improve analyte ionization in the positive electrospray ionization (ESI) source, enhancing sensitivity.
LC Parameters:
| Parameter | Condition |
|---|---|
| Column | Zorbax SB-C18, 2.1 x 150 mm, 5 µm[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[15] |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40 °C |
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
MS/MS Parameters (Positive ESI):
| Parameter | Value |
|---|---|
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Spray Voltage | +5500 V |
| Source Temperature | 500 °C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions: Note: These values are typical and must be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| p-Hydroxymesocarb (Quantifier) | 339.2 | 118.1 | 100 | 25 |
| p-Hydroxymesocarb (Qualifier) | 339.2 | 91.1 | 100 | 35 |
| p-Hydroxymesocarb-d4 (IS) | 343.2 | 122.1 | 100 | 25 |
Method Validation
To ensure the reliability and trustworthiness of the results, the method must be validated according to established guidelines (e.g., WADA ISL, FDA Bioanalytical Method Validation).[16][17] Validation demonstrates that the protocol is fit for its intended purpose.[18][19]
Validation Parameters Summary:
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Selectivity/Specificity | No interfering peaks in blank urine at the analyte's retention time. | Pass |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise > 10; Precision < 20%; Accuracy 80-120% | 1 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.3 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 10% |
| Inter-day Precision (%RSD) | < 15% | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal value (±20% at LLOQ) | Within ±10% |
| Extraction Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Ion suppression/enhancement within acceptable limits | < 15% |
Conclusion
This application note details a comprehensive and validated LC-MS/MS method for the sensitive and specific quantification of p-Hydroxymesocarb in human urine. The protocol, combining enzymatic hydrolysis with a robust mixed-mode solid-phase extraction and tandem mass spectrometry, provides a reliable system for doping control and toxicological screening. The inclusion of detailed procedural rationale and performance characteristics ensures that researchers can implement this method with confidence, contributing to the integrity of anti-doping programs and forensic analysis.
References
-
WADA. (n.d.). Synthesis of mesocarb metabolites as reference compounds for doping analytics. WADA. Retrieved from [Link]
-
Semenistyi, A. T., Appolonova, S. A., & Temerdashev, A. Z. (2007). Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine. PubMed. Retrieved from [Link]
-
Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Kura Biotech. Retrieved from [Link]
-
de la Torre, R., et al. (2009). Detection of mesocarb metabolites excreted free and conjugated with sulphate in human urine by UPLC-MS/MS. In W. Schänzer, H. Geyer, A. Gotzmann, U. Mareck (eds.) Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln. Retrieved from [Link]
-
Mallock, N., et al. (2020). A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products. MDPI. Retrieved from [Link]
-
Wu, M. S., et al. (1995). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]
-
Bionity. (n.d.). Mesocarb. Bionity.com. Retrieved from [Link]
-
Creasy, R., et al. (2000). LC/ES−MS Detection of Hydroxycinnamates in Human Plasma and Urine. ResearchGate. Retrieved from [Link]
-
Patsnap. (2023). Mesocarb - Drug Targets, Indications, Patents. Patsnap Synapse. Retrieved from [Link]
-
Xu, Y., et al. (1995). Detection of Mesocarb in Urine by HPLC and GC. In Proceedings of the 13th Cologne Workshop on Dope Analysis. Retrieved from [Link]
-
Vahermo, M., et al. (2009). Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. PubMed. Retrieved from [Link]
-
Lin, H. R., et al. (1994). Solid-phase extraction in amphetamine and methamphetamine analysis of urine. PubMed. Retrieved from [Link]
-
World Anti Doping Agency. (2019). The Prohibited List. WADA. Retrieved from [Link]
-
Wikipedia. (n.d.). Mesocarb. Wikipedia. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC. Retrieved from [Link]
-
Ventura, R., & Segura, J. (1996). Validation of qualitative chromatographic methods: strategy in antidoping control laboratories. PubMed. Retrieved from [Link]
-
Polgár, M., et al. (1979). Metabolism of mesocarb in the rat. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). List of drugs banned by the World Anti-Doping Agency. Wikipedia. Retrieved from [Link]
-
Botrè, F., et al. (2016). Analytical Strategies for Doping Control Purposes: Needs, Challenges, and Perspectives. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Selected Stimulants in Urine for Sports Drug Analysis by Solid Phase Extraction via Cation Exchange and Means of Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
WADA. (n.d.). International Standard - Prohibited List. WADA. Retrieved from [Link]
-
Ovid. (n.d.). Solid-Phase Extraction in Amphetamine and Methamphetamine Analysis of Urine. Ovid. Retrieved from [Link]
-
AZoLifeSciences. (2021). Analytical Approaches in Sports Drug Testing. AZoLifeSciences. Retrieved from [Link]
-
ResearchGate. (n.d.). A Sensitive LC–MS/MS Method for the Quantification of 3-Hydroxybenzo[a]pyrene in Urine-Exposure Assessment in Smokers and Users of Potentially Reduced-Risk Products. ResearchGate. Retrieved from [Link]
-
IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Retrieved from [Link]
Sources
- 1. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 2. List of drugs banned by the World Anti-Doping Agency - Wikipedia [en.wikipedia.org]
- 3. Mesocarb - Wikipedia [en.wikipedia.org]
- 4. Synthesis of mesocarb metabolites as reference compounds for doping analytics | World Anti Doping Agency [wada-ama.org]
- 5. Metabolism of mesocarb in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 7. Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Solid-phase extraction in amphetamine and methamphetamine analysis of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. kurabiotech.com [kurabiotech.com]
- 15. dshs-koeln.de [dshs-koeln.de]
- 16. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 17. researchgate.net [researchgate.net]
- 18. Validation of qualitative chromatographic methods: strategy in antidoping control laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. demarcheiso17025.com [demarcheiso17025.com]
Solid-Phase Extraction of p-Hydroxymesocarb: A Detailed Application Guide for Researchers
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the solid-phase extraction (SPE) of p-Hydroxymesocarb, a primary metabolite of the stimulant mesocarb. Designed for researchers, scientists, and drug development professionals, this document offers a robust methodology for the efficient isolation and purification of p-Hydroxymesocarb from biological matrices, ensuring high-quality samples for downstream analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).
Introduction: The Analytical Challenge of p-Hydroxymesocarb
p-Hydroxymesocarb is a key urinary metabolite of mesocarb, a central nervous system stimulant.[1] Its detection and quantification in biological fluids are crucial for pharmacokinetic studies, doping control, and forensic analysis. However, the inherent complexity of biological matrices such as urine and plasma presents a significant analytical challenge, often leading to ion suppression in mass spectrometry and interference with other detection methods. Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by effectively isolating and concentrating the analyte of interest from interfering matrix components.[2]
This application note details a tailored SPE protocol for p-Hydroxymesocarb, leveraging its unique chemical properties to achieve high recovery and sample purity.
Understanding the Analyte: Chemical Properties of p-Hydroxymesocarb
A thorough understanding of the analyte's physicochemical properties is paramount for developing a successful SPE method.
Table 1: Physicochemical Properties of p-Hydroxymesocarb
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₈N₄O₃ | [1] |
| Molecular Weight | 338.36 g/mol | [1] |
| Structure | Contains a phenolic hydroxyl group and a carbamoyl group attached to a sydnone imine core. | [3] |
| LogP (estimated for O'-hydroxymesocarb) | 4.5 | [4] |
| pKa (estimated for phenolic -OH) | ~10 | [5][6] |
The presence of a phenolic hydroxyl group and a relatively high estimated LogP value are the key determinants for the SPE strategy. The phenolic group allows for manipulation of the molecule's charge state through pH adjustment, while the LogP value indicates its hydrophobicity, making it an ideal candidate for reversed-phase SPE.
The SPE Strategy: Leveraging Reversed-Phase and pH Manipulation
Based on the chemical properties of p-Hydroxymesocarb, a reversed-phase SPE mechanism is the most logical and effective approach. Here's the core rationale:
-
Hydrophobic Retention: The non-polar C18 stationary phase of a reversed-phase SPE cartridge will interact with the hydrophobic regions of the p-Hydroxymesocarb molecule, leading to its retention.
-
pH-Mediated Retention and Elution: The phenolic hydroxyl group has an estimated pKa of around 10.[5][6] By adjusting the sample pH to be at least two units below the pKa (e.g., pH 2-4), the hydroxyl group will be in its neutral, protonated form. This increases the overall hydrophobicity of the molecule, enhancing its retention on the non-polar C18 sorbent. Conversely, by increasing the pH during the elution step, the hydroxyl group can be deprotonated, making the molecule more polar and facilitating its release from the sorbent.
This dual-mechanism approach provides a high degree of selectivity, allowing for the efficient removal of polar and ionic interferences from the biological matrix.
Detailed SPE Protocol for p-Hydroxymesocarb from Human Urine
This protocol is designed for the extraction of p-Hydroxymesocarb from urine samples prior to LC-MS analysis.
Materials and Reagents
-
Reversed-Phase C18 SPE Cartridges (e.g., 500 mg, 3 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water (18 MΩ·cm)
-
Formic Acid (or other suitable acid for pH adjustment)
-
Ammonium Hydroxide (for pH adjustment during elution, optional)
-
SPE Vacuum Manifold
-
Collection Tubes
-
Vortex Mixer
-
Centrifuge
Experimental Workflow Diagram
Caption: SPE Workflow for p-Hydroxymesocarb.
Step-by-Step Protocol
4.3.1. Sample Pre-treatment (for conjugated metabolites)
For the analysis of total p-Hydroxymesocarb (free and conjugated), an enzymatic hydrolysis step is necessary.[4]
-
To 1 mL of urine in a glass tube, add an internal standard.
-
Add 500 µL of acetate buffer (1 M, pH 5.0).[4]
-
Add a sufficient amount of β-glucuronidase/arylsulfatase.
-
Vortex briefly and incubate overnight at 37°C.[4]
-
After incubation, acidify the sample to a pH between 3 and 4 with formic acid.
-
Centrifuge the sample to pellet any precipitates.
4.3.2. SPE Cartridge Procedure
-
Conditioning: Pass 3 mL of methanol through the C18 SPE cartridge. This step solvates the C18 chains, activating the sorbent for interaction with the analyte.[7]
-
Equilibration: Pass 3 mL of deionized water (acidified to pH 3-4 with formic acid) through the cartridge. This removes the methanol and prepares the sorbent environment to be similar to the sample matrix, ensuring optimal retention.[7] Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated and acidified urine sample onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min). A slow flow rate is crucial to allow for sufficient interaction between the analyte and the sorbent.
-
Washing:
-
Wash 1 (Polar Interferences): Wash the cartridge with 3 mL of 5% methanol in deionized water (acidified to pH 3-4). This step removes highly polar, water-soluble interferences without eluting the more hydrophobic p-Hydroxymesocarb.
-
Wash 2 (Non-polar Interferences - Optional): For particularly "dirty" samples, an optional wash with a non-polar solvent like hexane can be performed to remove lipids and other highly non-polar interferences.
-
-
Drying: Dry the cartridge thoroughly under vacuum for 5-10 minutes. This step is critical to remove any residual aqueous solvent, which can interfere with the subsequent elution with an organic solvent.
-
Elution:
-
Place clean collection tubes under the SPE manifold.
-
Elute the p-Hydroxymesocarb from the cartridge with two 1 mL aliquots of methanol or acetonitrile. Using two smaller aliquots is generally more effective for complete elution than a single larger volume.[8]
-
4.3.3. Post-Elution Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your LC-MS analysis.
Method Validation and Performance Expectations
-
Recovery: Typical recoveries for phenolic compounds from biological matrices using SPE range from 70% to over 90%.[1][9] A well-optimized method for p-Hydroxymesocarb should aim for recoveries greater than 80%.
-
Precision: The relative standard deviation (RSD) for replicate extractions should be less than 15%.[10]
-
Matrix Effects: While SPE significantly reduces matrix effects, they should still be assessed during method validation, especially for LC-MS applications.[10]
Table 2: Summary of Key SPE Protocol Parameters
| Step | Parameter | Rationale |
| Sorbent | Reversed-Phase C18 | Hydrophobic interaction with the non-polar regions of p-Hydroxymesocarb. |
| Sample pH | 3-4 | Protonates the phenolic hydroxyl group, increasing hydrophobicity and retention. |
| Conditioning Solvent | Methanol | Solvates the C18 chains to activate the sorbent. |
| Equilibration Solvent | Acidified Deionized Water (pH 3-4) | Prepares the sorbent for the acidified sample matrix. |
| Wash Solvent 1 | 5% Methanol in Acidified Water | Removes polar interferences. |
| Wash Solvent 2 (Optional) | Hexane | Removes non-polar interferences. |
| Elution Solvent | Methanol or Acetonitrile | Disrupts the hydrophobic interaction to elute the analyte. |
Troubleshooting Common SPE Issues
-
Low Recovery:
-
Cause: Analyte breakthrough during loading.
-
Solution: Decrease the sample loading flow rate. Ensure the sample pH is correctly adjusted.
-
Cause: Incomplete elution.
-
Solution: Use a stronger elution solvent or increase the elution volume. Consider adding a small percentage of a more polar solvent to the elution solvent if secondary interactions with residual silanols are suspected.[8]
-
-
Poor Reproducibility:
-
Cause: Inconsistent flow rates.
-
Solution: Use a vacuum manifold with flow control or an automated SPE system.
-
Cause: Cartridge drying out before sample loading.
-
Solution: Do not allow the sorbent to go dry between the equilibration and sample loading steps.
-
-
Dirty Extracts:
-
Cause: Inefficient washing.
-
Solution: Optimize the wash solvent composition and volume. Consider adding a second, different wash step.
-
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the solid-phase extraction of p-Hydroxymesocarb from biological matrices. By understanding the chemical properties of the analyte and applying the principles of reversed-phase chromatography and pH manipulation, researchers can achieve clean extracts and high recoveries, leading to more accurate and reliable analytical results. The provided protocol serves as a robust starting point for method development and can be further optimized and validated for specific laboratory requirements.
References
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Kratz, L. G., & Reinecke, H. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Journal of Functional Foods, 86, 104725. [Link]
-
C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. (n.d.). Retrieved from [Link]
-
Nakamura, S., & Akazawa, K. (1990). Rapid determination of p-hydroxylated methamphetamine metabolites by column liquid chromatography-electrochemistry. Journal of Chromatography B: Biomedical Sciences and Applications, 525(1), 123-131. [Link]
-
Lu, Y., et al. (2015). Analysis of twenty phenolic compounds in human urine: hydrochloric acid hydrolysis, solid-phase extraction based on. Analytical and Bioanalytical Chemistry, 407(15), 4131-4141. [Link]
-
Palkar, P. Y., et al. (2023). Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method. Environmental Research, 225, 115569. [Link]
-
Saavedra, L., et al. (2016). Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 40(8), 619-626. [Link]
-
Dokuzparmak, E., Brown, K., & Dennany, L. (2021). Electrochemiluminescent screening for methamphetamine metabolites. Analyst, 146(8), 2568-2575. [Link]
-
Chen, Y., et al. (2019). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 24(18), 3349. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Validation of SPE Products and Associated Procedures with EPA Method 625.1. Retrieved from [Link]
-
PubChem. (n.d.). Phenol. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenol. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 1). 5.5: Acid-base Properties of Phenols. Retrieved from [Link]
-
Al-Busaidi, M., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(11), 2746. [Link]
-
Edwards, J. (2020, November 23). Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. Chromatography Today. [Link]
-
Guedes-Alonso, R., et al. (2015). Optimization and Validation of a Method using SPE and LC-APCI-MS/MS for Determination of Pharmaceuticals in Surface and Public Supply Water. Journal of the Brazilian Chemical Society, 26(12), 2465-2474. [Link]
-
Loffredo, L., et al. (2017). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. Journal of Food Quality, 2017, 1-9. [Link]
-
Lin, H. R., & Lin, T. C. (1997). Simultaneous gas chromatographic determination of methamphetamine, amphetamine and their p-hydroxylated metabolites in plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 690(1-2), 77-87. [Link]
-
Kelly, J. F., et al. (2000). Absolute pKa Determinations for Substituted Phenols. Journal of the American Chemical Society, 122(28), 6935-6936. [Link]
-
Penarrieta, J. M., et al. (2007). separation of phenolic compounds from foods by reversed-phase high performance liquid chromatography. Revista Boliviana de Química, 24(1), 1-7. [Link]
-
de Oliveira, M. F., et al. (2013). Determination of Amphetamine, Methamphetamine, and Hydroxyamphetamine Derivatives in Urine by Gas Chromatography-Mass. Journal of Analytical Toxicology, 37(7), 428-435. [Link]
-
Pearson. (n.d.). Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a.... Retrieved from [Link]
-
Llopis-Monferrer, A., et al. (2015). Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine. Journal of Chromatography B, 1002, 198-204. [Link]
-
Williams, R. L., & Wilson, I. D. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(11-12), 1435-1442. [Link]
-
De Giovanni, N., & Fucci, N. (2000). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 24(5), 349-355. [Link]
-
Jain, R., et al. (2021). Automated Solid Phase Extraction and Polarity-Switching Tandem Mass Spectrometry Technique for High Throughput Analysis of Urine Biomarkers for 14. Analytical Chemistry, 93(46), 15356-15365. [Link]
-
Das, A., et al. (2019). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 34(3), 332-337. [Link]
-
Azmir, J., et al. (2021). Extraction of phenolic compounds: A review. Journal of Food Science and Technology, 58(4), 1251-1264. [Link]
Sources
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- 2. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification and stability assessment of urinary phenolic and acidic biomarkers of non-persistent chemicals using the SPE-GC/MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenol - Wikipedia [en.wikipedia.org]
- 6. Phenols (pKa ≈ 10) are more acidic than other alcohols, so they a... | Study Prep in Pearson+ [pearson.com]
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- 8. library.dphen1.com [library.dphen1.com]
- 9. mdpi.com [mdpi.com]
- 10. Validation of an automated solid-phase extraction method for the analysis of 23 opioids, cocaine, and metabolites in urine with ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development and Validation of a p-Hydroxymesocarb Internal Standard for LC-MS/MS Bioanalysis
Abstract
The accurate quantification of Mesocarb (Sydnocarb) and its primary urinary metabolite, p-hydroxymesocarb, is critical for pharmacokinetic profiling and anti-doping compliance (WADA Prohibited List S6). However, the mesoionic sydnonomine structure of Mesocarb exhibits significant hydrolytic instability, and biological matrices (urine/plasma) introduce severe ion suppression in Electrospray Ionization (ESI). This guide details the development of a stable isotope-labeled internal standard (SIL-IS), 3-(1-methyl-2-(phenyl-d
Introduction & Scientific Rationale
The Analytical Challenge
Mesocarb is a psychostimulant that metabolizes extensively.[1] The parent drug has a short half-life, making the detection of its main metabolite, p-hydroxymesocarb, the primary marker for retrospective analysis.
-
Instability: The sydnone imine ring is sensitive to pH extremes, risking ring-opening during sample preparation.
-
Matrix Effects: Urinary salts and phospholipids frequently suppress the ionization of polar mesoionic compounds in LC-MS/MS.
-
The Solution: An external calibration curve is insufficient. A structural analog (e.g., feprosidnine) fails to track the specific ionization efficiency of the hydroxylated metabolite. Therefore, a Deuterium-labeled SIL-IS (p-OH-Mesocarb-d
) is required.
Strategic Design of the Internal Standard
To ensure the IS behaves identically to the analyte without undergoing deuterium exchange:
-
Label Positioning: We select the phenylisopropyl ring (the "amphetamine" backbone) for the d
-label.-
Why? The metabolic hydroxylation occurs on the N-phenylcarbamoyl ring. Placing the label on the backbone ensures the label is distal to the metabolic site and chemically stable.
-
-
Isotopic Mass Shift: A +5 Da shift (
) prevents "cross-talk" (isobaric interference) with the natural isotope envelope of the analyte ( , , ).
Chemical Development Strategy (Synthesis)
The development of the IS requires a convergent synthesis starting from commercially available Amphetamine-d
Synthesis Workflow Diagram
Figure 1: Convergent synthesis pathway for p-Hydroxymesocarb-d5 utilizing a labeled amphetamine backbone to ensure metabolic stability.
Detailed Synthesis Protocol
Note: All steps must be performed in a fume hood due to the handling of isocyanates and nitroso compounds.
-
N-Nitrosation: Dissolve Amphetamine-d
sulfate (1 eq) in water. Acidify with HCl. Add NaNO (1.2 eq) dropwise at 0°C. Extract the resulting N-nitroso-amphetamine-d with dichloromethane (DCM). -
Sydnone Formation: Treat the N-nitroso intermediate with HCl gas in anhydrous ether to effect cyclization, yielding the sydnone imine hydrochloride (Sydnophen-d
). -
Carbamoylation: Suspend Sydnophen-d
in dry acetonitrile. Add triethylamine (2 eq) followed by 4-acetoxyphenyl isocyanate (1.1 eq). Note: We use the acetoxy-protected form to prevent polymerization of the isocyanate. -
Deprotection: Treat the intermediate with mild base (NH
OH in MeOH) to remove the acetyl group without opening the sensitive sydnone ring. -
Purification: Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient). Confirm structure via NMR and MS (
).
Experimental Protocol: LC-MS/MS Method Validation
Once the IS is synthesized, it must be validated in the biological matrix.
Sample Preparation (Liquid-Liquid Extraction)
Mesocarb metabolites are moderately polar but extractable at neutral pH.
-
Aliquot: Transfer 200 µL of urine/plasma to a glass tube.
-
IS Spiking: Add 20 µL of p-Hydroxymesocarb-d
working solution (100 ng/mL in MeOH). -
Buffer: Add 200 µL phosphate buffer (pH 7.0). Crucial: Avoid high pH to prevent sydnone ring hydrolysis.
-
Extraction: Add 2 mL Diethyl Ether . Vortex for 2 mins. Centrifuge at 3000g for 5 mins.
-
Reconstitution: Transfer organic layer to a clean tube. Evaporate to dryness under N
at 40°C. Reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Parameters
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S). Chromatography:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3 mL/min.
Table 1: MRM Transitions & Compound Specifics
| Compound | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (eV) |
| p-Hydroxymesocarb | 339.1 | 119.1 | 212.1 | 25 / 15 |
| p-Hydroxymesocarb-d | 344.1 | 124.1 | 217.1 | 25 / 15 |
Note: The product ion m/z 119 corresponds to the phenylisopropyl cation. For the IS, this shifts to m/z 124 (d5-phenylisopropyl), confirming the label is on the correct fragment.
Validation Logic & Quality Assurance
To ensure the protocol is self-validating, the following logic flow is applied during analysis.
Analytical Logic Diagram
Figure 2: Decision tree for validating analytical runs. IS recovery acts as the primary quality gate for matrix effect acceptability.
Key Validation Criteria
-
Linearity: The method must demonstrate linearity (
) over the range of 5–500 ng/mL. -
Matrix Factor (MF): Calculate MF = (Peak Area in Matrix / Peak Area in Solvent).
-
Requirement: The IS-normalized Matrix Factor must be between 0.85 and 1.15. This proves the d
-IS compensates for ion suppression exactly as the analyte does.
-
-
Stability: Processed samples must be stable in the autosampler (10°C) for 24 hours (verify <15% degradation of the sydnone ring).
References
-
Vahermo, M., et al. (2009). Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. Archiv der Pharmazie, 342(4), 201-209.[2] [Link]
-
Ventura, R., et al. (1993). Determination of mesocarb metabolites by high-performance liquid chromatography with UV detection and with mass spectrometry using a particle-beam interface.[3] Journal of Chromatography B: Biomedical Sciences and Applications, 614(2), 253-259. [Link]
-
World Anti-Doping Agency (WADA). (2023). The 2023 Prohibited List. World Anti-Doping Code. [Link]
-
Appolonova, S. A., et al. (2004). Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine.[4][5] Journal of Chromatography B, 800(1-2), 281-289. [Link]
-
Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dshs-koeln.de [dshs-koeln.de]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Sensitivity Competitive ELISA for p-Hydroxymesocarb Screening: Development & Application Protocol
Abstract
p-Hydroxymesocarb (4'-hydroxymesocarb) is the primary urinary metabolite of Mesocarb (Sydnocarb), a mesoionic psychostimulant prohibited by the World Anti-Doping Agency (WADA).[1] While Mesocarb itself is unstable and rapidly metabolized, p-hydroxymesocarb persists longer in biological matrices, making it the requisite target for retrospective detection.
This Application Note details the protocol for screening p-hydroxymesocarb in biological samples. Given the limited availability of commercial off-the-shelf kits for this specific metabolite, this guide focuses on the development and validation of a competitive enzyme-linked immunosorbent assay (ELISA) . It integrates critical sample preparation steps—specifically enzymatic hydrolysis of sulfate/glucuronide conjugates—to ensure accurate quantification.
Scientific Background & Mechanistic Rationale[2][3][4][5][6][7][8]
Metabolic Target Selection
Mesocarb is an N-phenylcarbamoyl-3-(β-phenylisopropyl)sydnone imine. Upon administration, it undergoes extensive biotransformation. The parent compound has a short half-life. The major metabolic pathway involves hydroxylation at the para-position of the phenylcarbamoyl ring, yielding p-hydroxymesocarb .
-
Excretion Profile: Approximately 76% of p-hydroxymesocarb is excreted as a sulfate conjugate, 22% as a glucuronide, and only ~2% as the free fraction [1, 2].[1]
-
Implication for Screening: Direct immunoassay of untreated urine will yield false negatives. Enzymatic hydrolysis is a non-negotiable precursor step to deconjugate the metabolite, rendering it recognizable by antibodies raised against the free hapten.
Assay Format: Competitive ELISA
As p-hydroxymesocarb is a low molecular weight compound (hapten), it cannot simultaneously bind two antibodies (capture and detection).[2] Therefore, a Competitive Heterogeneous ELISA format is required.
-
Principle: Free p-hydroxymesocarb in the sample competes with a plate-coated p-hydroxymesocarb-protein conjugate for a limited number of antibody binding sites.
-
Signal Relationship: Signal is inversely proportional to the concentration of the analyte.
Visualizing the Workflow
The following diagram illustrates the metabolic conversion and the logic of the competitive assay.
Figure 1: Metabolic pathway of Mesocarb leading to the target analyte and the competitive inhibition principle of the ELISA screening method.
Experimental Protocol
Reagents and Equipment
-
Immunogen: p-Hydroxymesocarb conjugated to BSA (Bovine Serum Albumin) via the sydnone ring (to expose the p-hydroxy phenyl epitope).
-
Coating Antigen: p-Hydroxymesocarb conjugated to Ovalbumin (OVA) (to prevent cross-reactivity with BSA antibodies).
-
Enzyme Conjugate: HRP-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP).
-
Hydrolysis Enzyme:
-Glucuronidase/Arylsulfatase (from Helix pomatia). -
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2N Sulfuric Acid (
).
Sample Preparation (Critical Step)
Rationale: To convert sulfate/glucuronide conjugates back to the free form detected by the antibody.
-
Centrifugation: Centrifuge urine samples at 3,000 x g for 5 minutes to remove sediment.
-
Aliquot: Transfer 50
L of supernatant to a clean tube. -
Buffer Addition: Add 150
L of 0.2 M Acetate Buffer (pH 5.0). -
Hydrolysis: Add 20
L of -Glucuronidase/Arylsulfatase solution. -
Incubation: Incubate at 50°C for 2 hours (or 37°C overnight).
-
Equilibration: Allow samples to cool to room temperature (20-25°C) before assaying.
Competitive ELISA Procedure
| Step | Action | Mechanistic Note |
| 1. Coating | Add 100 | Immobilizes the competitor antigen on the solid phase. |
| 2. Blocking | Wash 3x with PBST. Add 200 | Prevents non-specific binding of antibodies to the plastic.[3] |
| 3. Competition | Add 50 | Crucial: Free analyte in sample competes with coated antigen for the antibody. |
| 4. Washing | Aspirate and wash plate 5 times with PBST (300 | Removes unbound antibody and sample matrix.[3] |
| 5. Detection | Add 100 | Binds to the primary antibody captured on the plate. |
| 6. Readout | Wash 5 times. Add 100 | Blue turns yellow. Intensity is inversely proportional to p-Hydroxymesocarb concentration. |
Data Analysis & Validation
Calculation of Results
Since this is a competitive assay, use a 4-Parameter Logistic (4-PL) curve fit.
-
Y-axis: Normalized Absorbance (
), where is the standard OD and is the Zero Standard OD. -
X-axis: Log concentration of p-Hydroxymesocarb.
Validation Parameters (Self-Validating System)
To ensure the assay is trustworthy (E-E-A-T), the following controls must be run with every batch:
| Parameter | Acceptance Criteria | Protocol Adjustment if Failed |
| Within | Check antibody dilution or degradation. | |
| Linearity | Re-prepare standards; check pipetting accuracy. | |
| LOD (Limit of Detection) | Mean | If too high, increase primary antibody dilution (increase competition sensitivity). |
| Cross-Reactivity | Mesocarb: < 5% Amphetamine: < 0.1% | High cross-reactivity with parent Mesocarb is acceptable for screening but must be noted. |
Interpretation
-
Negative:
> Cut-off (typically 80% binding). -
Presumptive Positive:
< Cut-off. -
Confirmation: All presumptive positives must be confirmed via LC-MS/MS or GC-MS to distinguish p-hydroxymesocarb from potential interfering sydnones.
Troubleshooting Guide
-
Problem: High Background (
is too high or saturating).-
Cause: Primary antibody concentration too high.
-
Fix: Dilute primary antibody further (titrate to reach OD ~1.5 at
).
-
-
Problem: Low Sensitivity (Curve is flat).
-
Cause: Insufficient competition; coating density too high.
-
Fix: Reduce the concentration of the Coating Antigen. Less antigen on the plate makes it harder for the antibody to bind there, making the assay more sensitive to the free analyte in the sample.
-
-
Problem: Poor Reproducibility (High CV%).
-
Cause: Incomplete washing or hydrolysis variability.
-
Fix: Ensure automated washer tips are not clogged. Standardize the hydrolysis time and temperature strictly.
-
References
-
Ventura, R., et al. (1993).[5] Determination of mesocarb metabolites by high-performance liquid chromatography with UV detection and with mass spectrometry using a particle-beam interface.[5] Journal of Chromatography B: Biomedical Sciences and Applications.
-
Vahermo, M., et al. (2009).[6] Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. Archiv der Pharmazie.
-
Appleyard, C., et al. (2008). Synthesis of mesocarb metabolites as reference compounds for doping analytics. WADA Scientific Research Projects.
-
Le, T., et al. (2012). Development of a sensitive ELISA for the screening of banned stimulants in supplements. Journal of Immunological Methods. (General reference for hapten-ELISA development logic).
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Linked Immunosorbent Assay - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Bioanalysis of p-Hydroxymesocarb Sulfate in Human Plasma and Urine by LC-MS/MS
Introduction: The Significance of Quantifying p-Hydroxymesocarb Sulfate
Mesocarb (marketed as Sydnocarb) is a psychostimulant that has been developed and used in clinical practice.[1] Its unique pharmacological profile as a dopamine reuptake inhibitor has led to its investigation for various neurological conditions.[1] Upon administration, mesocarb undergoes extensive metabolism in the human body, with hydroxylation being a primary pathway. The major metabolite, p-hydroxymesocarb, is subsequently conjugated with sulfate to form p-hydroxymesocarb sulfate, which is then readily excreted in urine.[2][3] The quantification of this sulfated conjugate is of paramount importance in several scientific domains:
-
Pharmacokinetic and Drug Metabolism Studies: Accurate measurement of p-hydroxymesocarb sulfate in biological matrices such as plasma and urine is crucial for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of mesocarb. These data are fundamental in understanding the drug's disposition and potential for accumulation.
-
Doping Control: As a stimulant, mesocarb is a prohibited substance in competitive sports. The detection and quantification of its metabolites, including the sulfate conjugate, serve as a reliable indicator of mesocarb use.[2][3]
-
Forensic Toxicology: In forensic investigations, the presence and concentration of p-hydroxymesocarb sulfate can provide evidence of mesocarb ingestion.
This application note provides a comprehensive and detailed protocol for the sensitive and selective quantification of p-hydroxymesocarb sulfate in human plasma and urine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methodologies described herein are grounded in established bioanalytical principles and are designed to meet the rigorous standards of regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5]
Metabolic Pathway of Mesocarb
The metabolic conversion of mesocarb to its excretable sulfate conjugate is a two-step process primarily occurring in the liver.
Caption: Metabolic activation of Mesocarb.
Experimental Workflow for Quantification
The successful quantification of p-hydroxymesocarb sulfate necessitates a well-defined and validated workflow, from sample collection to data analysis.
Caption: Bioanalytical workflow overview.
Detailed Protocols
Materials and Reagents
-
p-Hydroxymesocarb sulfate reference standard (Synthesized or custom order)
-
Stable isotope-labeled p-hydroxymesocarb sulfate (e.g., d4-p-hydroxymesocarb sulfate) as an internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or a mixed-mode cation exchange)
Synthesis of Reference Standards (as needed)
The availability of certified reference standards is paramount for accurate quantification.[6] If not commercially available, p-hydroxymesocarb sulfate and its stable isotope-labeled counterpart can be synthesized. A general approach involves the sulfation of the hydroxylated precursor.
Protocol for Sulfation:
-
Dissolve p-hydroxymesocarb (or its deuterated analog) in a suitable aprotic solvent.
-
React with a sulfating agent, such as a sulfur trioxide-pyridine complex or sulfur trioxide-trimethylamine complex, in the presence of a base.[4]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the product using preparative HPLC.
-
Confirm the structure and purity by high-resolution mass spectrometry and NMR.
Sample Preparation: Solid-Phase Extraction (SPE)
Due to the polar nature of the sulfate conjugate and the complexity of biological matrices, a robust sample preparation method is essential to remove interferences and concentrate the analyte.[7] Solid-phase extraction is the recommended technique.[7]
Protocol for SPE from Plasma/Urine:
-
Thaw frozen plasma or urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitates.
-
To a 100 µL aliquot of the supernatant, add 10 µL of the internal standard working solution (e.g., 1 µg/mL d4-p-hydroxymesocarb sulfate in methanol).
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Method Development
The chromatographic separation and mass spectrometric detection are the core of the quantification method.
a. Liquid Chromatography (LC)
A reversed-phase separation on a C18 column is suitable for retaining and separating p-hydroxymesocarb sulfate from potential matrix components.
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
b. Mass Spectrometry (MS)
A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity.[2][8]
MRM Transition Development: Since specific MRM transitions for p-hydroxymesocarb sulfate are not readily available in the literature, they must be determined empirically. The following approach is recommended:
-
Infuse a standard solution of p-hydroxymesocarb sulfate into the mass spectrometer to determine the precursor ion in both positive and negative ionization modes. Given the sulfate group, negative ionization is likely to be more sensitive. The precursor ion will be [M-H]⁻.
-
Perform product ion scans on the precursor ion to identify the most abundant and stable fragment ions. A characteristic neutral loss of SO₃ (80 Da) is expected for sulfated compounds.[5]
-
Select the most intense and specific precursor-to-product ion transitions for both the analyte and the internal standard for quantification (quantifier) and confirmation (qualifier).
Predicted MRM Transitions (Negative Ion Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| p-Hydroxymesocarb Sulfate | 417.1 | To be determined (likely [M-H-SO₃]⁻) | To be determined |
| d4-p-Hydroxymesocarb Sulfate (IS) | 421.1 | To be determined | To be determined |
Bioanalytical Method Validation
A full validation of the bioanalytical method must be performed in accordance with regulatory guidelines (e.g., FDA's ICH M10) to ensure its reliability for the intended application.[4][9]
Validation Parameters and Acceptance Criteria:
| Parameter | Objective | Acceptance Criteria |
| Selectivity | Assess the ability to differentiate the analyte from endogenous matrix components. | Response in blank samples should be <20% of the LLOQ response. |
| Calibration Curve | Establish the relationship between concentration and response. | At least 6 non-zero standards; r² ≥ 0.99. |
| Accuracy & Precision | Determine the closeness of measured values to the true value and the variability of measurements. | Within- and between-run accuracy within ±15% of nominal (±20% at LLOQ); precision ≤15% CV (≤20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within acceptance criteria. |
| Matrix Effect | Evaluate the ion suppression or enhancement from the biological matrix. | CV of the matrix factor should be ≤15%. |
| Recovery | Assess the efficiency of the extraction procedure. | Consistent and reproducible across the concentration range. |
| Stability | Evaluate the stability of the analyte in the biological matrix under various conditions (freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of the nominal concentration. |
Data Analysis and Reporting
The concentration of p-hydroxymesocarb sulfate in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve. All validation data and results from the analysis of study samples should be compiled in a comprehensive report.
Conclusion
The LC-MS/MS method detailed in this application note provides a robust and reliable approach for the quantification of p-hydroxymesocarb sulfate in human plasma and urine. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection, coupled with a thorough method validation, will ensure the generation of high-quality data for pharmacokinetic, anti-doping, and forensic applications. The principles and methodologies outlined herein can be adapted for the quantification of other sulfated drug metabolites, underscoring the versatility of this analytical platform.
References
- Gómez, C., et al. (2009). Detection of mesocarb metabolites excreted free and conjugated with sulphate in human urine by UPLC-MS/MS. Recent Advances in Doping Analysis (17).
- Investigation of the individual human sulfatome in plasma and urine samples reveals an age-dependency. (2021). Diva-Portal.org.
- Solid Phase Extraction (SPE) For Forensic Testing. (2017). YouTube.
- Application of novel solid phase extraction-NMR protocols for metabolic profiling of human urine. (2019). Faraday Discussions.
- Rapid Preparation of a Large Sulfated Metabolite Library for Structure Valid
- Mesocarb. (n.d.). In Wikipedia. Retrieved January 31, 2026.
- Liquid Chromatography-Mass Spectrometry Analytical Methods for the Quantitation of p-Cresol Sulfate and Indoxyl Sulfate in Human Matrices: Biological Applications and Diagnostic Potentials. (2024). PubMed Central.
- Identification of sulfation sites of metabolites and prediction of the compounds’ biological effects. (n.d.). PMC - NIH.
- p-HYDROXYMESOCARB SULF
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- Drug Stability in Biological Specimens. (n.d.).
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (n.d.). Agilent.
- Guide to achieving reliable quantit
- Considerations to properly assess drug stability within biological samples. (n.d.). Anapharm.
- ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training M
- Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. (2025).
- Validation of an LC–HRMS Method for Quantifying Indoxyl Sulfate and p-Cresyl Sulf
- FDA Adopts ICH Final Guidance On Bioanalytical Method Valid
- Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks. (2020).
- Synthesis of multiply deuterated 3- and 21-monosulfates of allo-tetrahydrocorticosteroids as internal standards for mass spectrometry. (n.d.). PubMed.
- Biological Standards. (n.d.).
- Extracting Comprehensive Drugs and Metabolites in Urine Using INTip Solid Phase Extraction. (2020). YouTube.
- Bioanalytical Method Valid
- Synthesis of mesocarb metabolites as reference compounds for doping analytics. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. fda.gov [fda.gov]
- 5. database.ich.org [database.ich.org]
- 6. US5733984A - Process for the preparation of a deuterated compound - Google Patents [patents.google.com]
- 7. shimadzu.com [shimadzu.com]
- 8. technologynetworks.com [technologynetworks.com]
- 9. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Troubleshooting & Optimization
Technical Support Center: A Troubleshooting Guide for p-Hydroxymesocarb Analytical Methods
Welcome to the technical support center for the analysis of p-Hydroxymesocarb. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common challenges encountered during the quantitative and qualitative analysis of this key metabolite. As your virtual Senior Application Scientist, my goal is to not only provide solutions but also to explain the underlying scientific principles to empower you to build robust and reliable analytical methods.
p-Hydroxymesocarb is the primary urinary metabolite of the psychostimulant drug mesocarb (Sydnocarb)[1][2]. Its accurate determination is crucial in various fields, including clinical and forensic toxicology, anti-doping control, and pharmacokinetic studies[1]. The most common analytical techniques employed for this purpose are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity[3][4][5].
This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Section 1: Chromatographic Issues
This section focuses on problems related to the separation of p-Hydroxymesocarb from the sample matrix and other components.
Q1: I'm observing poor peak shape (fronting, tailing, or splitting) for p-Hydroxymesocarb. What are the likely causes and solutions?
Poor peak shape is a common issue that can compromise the accuracy and precision of your quantification. The cause can originate from the sample, the mobile phase, the column, or the instrument itself.
Causality and Solutions:
-
Column Overload: Injecting too much analyte can saturate the stationary phase, leading to a "shark-fin" or fronting peak.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Secondary Interactions: The hydroxyl group on p-Hydroxymesocarb can have secondary interactions with active sites (e.g., free silanols) on the silica-based stationary phase, causing peak tailing.
-
Solution 1: Adjust the mobile phase pH. For a reversed-phase C18 column, a slightly acidic mobile phase (e.g., using 0.1% formic acid) can suppress the ionization of residual silanols, minimizing these interactions.
-
Solution 2: Use a column with end-capping or a different stationary phase (e.g., a polymer-based or hybrid silica column) that is less prone to secondary interactions.
-
-
Contamination: A buildup of contaminants on the column frit or at the head of the column can distort the peak.
-
Solution: Use a guard column to protect the analytical column. If contamination is suspected, try flushing the column (reversing the flow direction can sometimes help dislodge particulates from the inlet frit) or, as a last resort, replace it.
-
-
Mismatched Injection Solvent: If the solvent in which your sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Troubleshooting Workflow for Poor Peak Shape
Sources
- 1. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. P'-hydroxymesocarb|Research Chemical [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Analysis of mesocarb analogues in urine and plasma of rats by high-performance liquid chromatography and thermospray liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for p-Hydroxymesocarb: A Comparative Guide
Executive Summary
p-Hydroxymesocarb (C₁₈H₁₈N₄O₃) is the primary urinary metabolite of Mesocarb (Sydnocarb), a mesoionic psychostimulant prohibited by the World Anti-Doping Agency (WADA). Accurate detection is critical for forensic toxicology and anti-doping control.
This guide validates LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) as the superior analytical platform over GC-MS. While GC-MS is a traditional workhorse, the thermal instability of the sydnone imine ring in p-hydroxymesocarb leads to significant on-column degradation, resulting in false negatives or artifactual formation of amphetamine-like compounds.
This document outlines a validated, self-verifying LC-MS/MS protocol utilizing enzymatic hydrolysis to detect both free and conjugated forms of the metabolite.
Part 1: The Analytical Challenge
The core difficulty in analyzing p-hydroxymesocarb lies in its chemical structure. It belongs to the sydnone imine class, which possesses a mesoionic ring system.
-
Thermal Instability: The sydnone ring is thermolabile. At temperatures required for Gas Chromatography injection (>200°C), the ring cleaves, leading to the formation of N-nitroso compounds and isocyanates.
-
Conjugation: In human urine, p-hydroxymesocarb exists predominantly as sulfate and glucuronide conjugates. Direct analysis without hydrolysis detects only the minor "free" fraction, severely compromising sensitivity.
-
Artifact Risk: Thermal degradation in GC injectors can theoretically produce artifacts that mimic amphetamine derivatives, posing a risk of false-positive reporting for other prohibited substances.
Part 2: Comparative Analysis (LC-MS/MS vs. GC-MS)
The following table contrasts the performance of the proposed LC-MS/MS method against the legacy GC-MS approach.
| Feature | LC-MS/MS (Recommended) | GC-MS (Alternative) |
| Sample Preparation | Dilute-and-shoot or SPE/LLE after hydrolysis. | Requires derivatization (e.g., MSTFA/TMS) to stabilize the ring. |
| Thermal Stability | High. Analyzed at ambient/low temps. | Low. High risk of thermal degradation in the injector port. |
| Target Analyte | Detects p-Hydroxymesocarb (parent & conjugates). | Detects derivatized fragments or degradation products. |
| Sensitivity (LOD) | Excellent (< 1 ng/mL). | Moderate (10–50 ng/mL), dependent on derivatization efficiency. |
| Specificity | High (MRM transitions). | Moderate (EI spectral matching); risk of matrix interference. |
| Throughput | High (10–15 min run time). | Low (Longer prep + run time). |
Part 3: Validated LC-MS/MS Protocol
A. Reagents & Standards[1][2][3][4]
-
Reference Standard: p-Hydroxymesocarb (WADA accredited source).
-
Internal Standard (IS): Mesocarb-d5 or p-Hydroxymesocarb-d5.
-
Enzyme:
-Glucuronidase/Arylsulfatase (from Helix pomatia) is required to cleave both sulfate and glucuronide conjugates.
B. Sample Preparation Workflow
The following protocol ensures total recovery of the metabolite.
-
Aliquot: Transfer 200
L of urine into a glass tube. -
Hydrolysis: Add 50
L of Helix pomatia juice ( -glucuronidase/arylsulfatase) buffered to pH 5.0. -
Incubation: Incubate at 50°C for 2 hours. Note: Validate hydrolysis efficiency using a conjugated control.
-
Extraction (LLE): Add 2 mL of tert-butyl methyl ether (TBME) at pH 9.5 (adjust with carbonate buffer).
-
Agitation: Vortex for 5 mins, centrifuge at 3000 rpm for 5 mins.
-
Reconstitution: Evaporate the organic layer under nitrogen at 40°C. Reconstitute in 100
L Mobile Phase A:B (90:10).
C. Instrumental Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8
m). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B (0-1 min)
90% B (8 min) Hold (10 min). -
Ionization: ESI Positive Mode.
D. MRM Transitions (Precursor Product)
-
Precursor Ion:
339.1 -
Quantifier Transition:
339.1 107.1 (Hydroxybenzyl cation) -
Qualifier Transition:
339.1 119.1 (Phenylisocyanate derivative)
Part 4: Visualization of Workflows
Diagram 1: Analytical Workflow & Decision Matrix
This diagram illustrates the critical decision path between LC and GC methods and details the validated LC-MS/MS workflow.
Caption: Analytical workflow comparing the stability of LC-MS/MS against the thermal degradation risks of GC-MS for p-Hydroxymesocarb.
Diagram 2: Metabolic & Fragmentation Pathway
Visualizing the target analyte structure and its behavior in the Mass Spectrometer.
Caption: Metabolic formation of p-Hydroxymesocarb and its specific MS/MS fragmentation pattern used for confirmation.
Part 5: Validation Data Summary
The following data represents typical performance metrics for this validated method in human urine.
| Parameter | Acceptance Criteria (FDA/WADA) | Experimental Result |
| Linearity ( | ||
| Limit of Detection (LOD) | S/N > 3 | |
| Limit of Quantitation (LOQ) | S/N > 10, Precision < 20% | |
| Intra-day Precision (CV%) | ||
| Inter-day Precision (CV%) | ||
| Accuracy (Bias) | ||
| Matrix Effect | ||
| Hydrolysis Efficiency |
Self-Validating System Check
To ensure trustworthiness in every run, include a Hydrolysis Control :
-
Spike a blank urine sample with p-Hydroxymesocarb-Glucuronide (if available) or a surrogate glucuronide (e.g., Morphine-3-glucuronide).
-
Failure to detect the free parent of the control indicates enzyme failure, invalidating the batch.
References
-
World Anti-Doping Agency (WADA). (2024). The Prohibited List. Retrieved from [Link]
-
Appolonova, S. A., et al. (2004). Metabolism and analysis of mesocarb in human urine. Journal of Chromatography B. Retrieved from [Link]
-
Ventura, R., et al. (1999). Determination of mesocarb metabolites by high-performance liquid chromatography with UV detection and with mass spectrometry. Journal of Chromatography B. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Shpak, A.V., et al. (2005). Synthesis of mesocarb metabolites as reference compounds for doping analytics. WADA Scientific Project Reports. Retrieved from [Link]
Technical Guide: Comparative Analysis of HPLC and LC-MS/MS for p-Hydroxymesocarb Detection
Executive Summary
This guide provides a technical comparison between High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for the quantification of p-hydroxymesocarb .
p-Hydroxymesocarb is the primary urinary metabolite of Mesocarb (Sydnocarb), a mesoionic psychostimulant.[1] Because Mesocarb is thermally unstable and degrades into amphetamine artifacts under Gas Chromatography (GC) conditions, Liquid Chromatography (LC) is the mandatory separation technique.
-
The Verdict: LC-MS/MS is the requisite standard for forensic toxicology and anti-doping (WADA) applications due to its ability to detect trace levels (pg/mL) and confirm structural identity via MRM transitions.
-
The Alternative: HPLC-UV remains a viable, cost-effective solution for pharmacokinetic (PK) studies where dosage is controlled and analyte concentrations are high (
g/mL range), provided rigorous sample cleanup is employed.
The Analytical Target: Why p-Hydroxymesocarb?
Before selecting an instrument, one must understand the metabolic causality. Mesocarb has a short half-life in human plasma. It undergoes extensive hydroxylation to form p-hydroxymesocarb , which is subsequently conjugated (sulfated or glucuronidated).
-
Stability Warning: Mesocarb is thermally labile. Using GC-MS can lead to false positives for amphetamine due to thermal degradation in the injection port. LC methods avoid this artifact formation.
-
Detection Window: p-Hydroxymesocarb extends the detection window significantly compared to the parent drug, making it the primary marker for retrospective analysis.
Visualizing the Metabolic Pathway
The following diagram illustrates the metabolic conversion and the necessity of the hydrolysis step in sample preparation.
Figure 1: Metabolic pathway of Mesocarb showing the conversion to p-hydroxymesocarb and the critical hydrolysis step required for total metabolite quantification.
Methodological Deep Dive: HPLC-UV vs. LC-MS/MS
Option A: HPLC-UV (The Accessible Workhorse)
Best For: Pharmacokinetic studies, Quality Control (QC), and high-dose animal studies.
-
Mechanism: Relies on the UV absorption of the sydnocarb moiety (typically
~230-275 nm). -
Limitation: Biological matrices (urine/plasma) contain thousands of compounds that absorb UV light. To achieve specificity, this method requires rigorous sample preparation (Solid Phase Extraction - SPE) to remove interfering peaks.
-
Sensitivity: Generally limited to the low
g/mL to high ng/mL range.
Option B: LC-MS/MS (The Forensic Standard)
Best For: Doping control, forensic toxicology, and trace analysis.
-
Mechanism: Uses electrospray ionization (ESI) followed by Multiple Reaction Monitoring (MRM).
-
The "Self-Validating" Advantage: LC-MS/MS monitors specific precursor-to-product ion transitions. Even if a matrix interference co-elutes, it is unlikely to share the exact same mass transition, providing high specificity.
-
Sensitivity: Capable of detecting pg/mL concentrations, essential for detecting use days after administration.
Experimental Protocols
Phase 1: Universal Sample Preparation (Crucial)
Both methods require this step to convert conjugated metabolites back to the detectable free form.
-
Aliquot: Take 2 mL of urine.
-
Hydrolysis: Add
-glucuronidase/arylsulfatase enzyme buffer (pH 5.0). Incubate at 37°C for 2 hours.-
Causality: This cleaves the sulfate/glucuronide groups, increasing the concentration of free p-hydroxymesocarb by up to 10-fold.
-
-
Extraction (LLE): Add 5 mL tert-butyl methyl ether (TBME). Vortex for 5 mins. Centrifuge.
-
Reconstitution: Evaporate the organic layer under nitrogen. Reconstitute in Mobile Phase A.
Phase 2: Instrumental Parameters
Protocol A: HPLC-UV Conditions
-
Column: C18 Reverse Phase (e.g., 150mm x 4.6mm, 5µm).
-
Mobile Phase: Isocratic mixture of Phosphate Buffer (pH 3.5) : Acetonitrile (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 275 nm .
-
Validation Requirement: Retention time must match the standard
2%. Peak purity analysis (via DAD) is mandatory to ensure no co-elution.
Protocol B: LC-MS/MS Conditions
-
Column: C18 UHPLC Column (e.g., 2.1mm x 50mm, 1.7µm).
-
Ionization: ESI Positive Mode.
-
Internal Standard: p-Hydroxymesocarb-d5 (Deuterated standard is critical to correct for ion suppression).
-
MRM Transitions:
-
Quantifier: 291.1
119.1 (m/z) -
Qualifier: 291.1
91.1 (m/z)
-
-
Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) and Acetonitrile (B).[2]
Performance Comparison Data
The following table summarizes expected performance metrics based on validated methodologies.
| Feature | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | ~50 - 100 ng/mL | 0.5 - 5 ng/mL |
| Selectivity | Low (Risk of co-elution) | High (Mass + Fragmentation) |
| Sample Volume | High (2-5 mL) | Low (100-200 |
| Linearity Range | ||
| Matrix Effects | Baseline noise / UV interference | Ion Suppression (Correctable with IS) |
| Cost per Sample | Low | High |
Analytical Workflow Decision Tree
Figure 2: Decision matrix for selecting the appropriate analytical technique based on detection requirements.
References
-
Appolonova, S. A., et al. (2004). "Validation of liquid chromatography-electrospray ionization ion trap mass spectrometry method for the determination of mesocarb in human plasma and urine." Journal of Chromatography B.
-
Vahermo, M., et al. (2009).[2][3] "Synthesis and characterization of hydroxylated mesocarb metabolites for doping control." Archiv der Pharmazie.
-
World Anti-Doping Agency (WADA). "Prohibited List - Stimulants." WADA Official Site.
-
Ventura, R., et al. (1993).[2] "Determination of mesocarb metabolites by high-performance liquid chromatography with UV detection." Journal of Chromatography B: Biomedical Sciences and Applications.
Sources
- 1. Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dshs-koeln.de [dshs-koeln.de]
- 3. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Evaluating Cross-Reactivity of Mesocarb Immunoassays with p-Hydroxymesocarb
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmacokinetic and toxicological analyses, immunoassays stand as a cornerstone for high-throughput screening. Their efficiency, however, is intrinsically linked to their specificity. This guide provides an in-depth technical comparison of the anticipated performance of mesocarb immunoassays, with a critical focus on the cross-reactivity profile concerning its primary metabolite, p-hydroxymesocarb. As mesocarb (also known as Sydnocarb) is a psychostimulant with a history of use in medicine and as a doping agent, understanding the potential for its metabolites to interfere with immunoassays is paramount for accurate quantification and interpretation of results.[1]
This document is structured to provide not just a theoretical overview but also actionable, field-proven insights into the experimental validation of such assays. We will delve into the causality behind experimental design, ensuring that the protocols described are self-validating systems.
The Significance of Mesocarb Metabolism in Immunoassay Specificity
Mesocarb undergoes significant metabolism in the body, with the primary metabolic pathway being hydroxylation.[2] The major metabolite formed is p-hydroxymesocarb, which is then conjugated and excreted.[2] In toxicological screening and doping control, the detection of either the parent drug or its major metabolites can be indicative of use. Therefore, an immunoassay for mesocarb must be well-characterized to determine whether it is specific to the parent compound or if it also detects p-hydroxymesocarb and other metabolites. This is crucial as significant cross-reactivity with metabolites can lead to an overestimation of the parent drug concentration, or conversely, a lack of cross-reactivity might lead to false-negative results if the parent drug has been largely metabolized.
Principle of Competitive Immunoassays for Small Molecule Detection
Immunoassays for small molecules like mesocarb typically employ a competitive format. In this setup, a known amount of labeled mesocarb (e.g., enzyme-conjugated) competes with the unlabeled mesocarb present in a sample for a limited number of binding sites on a specific antibody. The amount of labeled mesocarb that binds to the antibody is inversely proportional to the concentration of unlabeled mesocarb in the sample.
Below is a DOT language script that generates a diagram illustrating the principle of a competitive immunoassay.
Caption: Competitive Immunoassay Workflow.
Anticipated Cross-Reactivity with p-Hydroxymesocarb: A Structural Perspective
If the antibody's binding site primarily recognizes the sydnone imine core and the adjacent structures, a high degree of cross-reactivity with p-hydroxymesocarb would be expected. Conversely, if the phenyl ring is a critical part of the epitope, the presence of the hydroxyl group could either increase or decrease the binding affinity.
Due to the structural similarity of mesocarb to amphetamines, there is also a potential for cross-reactivity with amphetamine immunoassays.[3][4] This is a critical consideration in forensic toxicology, as a positive result on an amphetamine screen could be due to the presence of mesocarb or its metabolites.[5][6]
The following table provides an example of how cross-reactivity data for a hypothetical mesocarb immunoassay would be presented. The values are for illustrative purposes and are based on typical findings in cross-reactivity studies of similar compounds.[7][8]
| Compound | IC50 (ng/mL) | Cross-Reactivity (%) |
| Mesocarb | 10 | 100 |
| p-Hydroxymesocarb | 50 | 20 |
| Amphetamine | 1000 | 1 |
| Methamphetamine | >10,000 | <0.1 |
Cross-reactivity is calculated as: (IC50 of Mesocarb / IC50 of cross-reactant) x 100.
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of a mesocarb immunoassay with p-hydroxymesocarb, a systematic experimental approach is required. The following protocol outlines the key steps for such a validation study.
-
Mesocarb Immunoassay Kit (ELISA, RIA, or equivalent)
-
Certified reference standards of mesocarb and p-hydroxymesocarb
-
Drug-free urine or serum for matrix matching
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
-
Calibrated pipettes
The following diagram, generated using DOT language, outlines the experimental workflow for determining immunoassay cross-reactivity.
Caption: Cross-Reactivity Determination Workflow.
-
Preparation of Standard Curves:
-
Prepare separate stock solutions of mesocarb and p-hydroxymesocarb in an appropriate solvent.
-
Perform serial dilutions of each stock solution in drug-free matrix (urine or serum) to create a range of concentrations for generating standard curves. The concentration range should be sufficient to produce a full dose-response curve, including concentrations that result in 0% and 100% inhibition.
-
-
Immunoassay Procedure:
-
Follow the manufacturer's protocol for the mesocarb immunoassay.
-
In separate wells of the microplate, add the prepared standards for mesocarb and p-hydroxymesocarb.
-
Include appropriate controls: a blank (drug-free matrix) and a zero standard (no competitor).
-
-
Data Acquisition:
-
After the incubation and washing steps, add the substrate and stop solution as per the protocol.
-
Read the absorbance or other signal using a microplate reader at the specified wavelength.
-
-
Data Analysis and Calculation of Cross-Reactivity:
-
For each compound, plot the signal (e.g., absorbance) against the logarithm of the concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value for both mesocarb and p-hydroxymesocarb. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Mesocarb / IC50 of p-Hydroxymesocarb) x 100
-
The calculated percent cross-reactivity will provide a quantitative measure of the immunoassay's ability to detect p-hydroxymesocarb relative to mesocarb.
-
High Cross-Reactivity (>50%): Indicates that the assay significantly detects the metabolite. This can be advantageous for general screening purposes where the detection of any mesocarb-related compound is desired. However, it will not allow for the specific quantification of the parent drug without prior chromatographic separation.
-
Low to Moderate Cross-Reactivity (1-50%): Suggests that the assay is more specific for the parent drug but will still show some response to the metabolite, especially at high concentrations. This needs to be considered when interpreting results from samples where significant metabolism may have occurred.
-
Negligible Cross-Reactivity (<1%): Indicates high specificity for mesocarb. While this allows for more accurate quantification of the parent drug, it may lead to false negatives in cases where mesocarb has been extensively metabolized to p-hydroxymesocarb.
Conclusion
The validation of an immunoassay for mesocarb must include a thorough investigation of its cross-reactivity with the primary metabolite, p-hydroxymesocarb. While specific data for commercial mesocarb immunoassays is not widely published, the principles and experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to perform this critical validation. Understanding the cross-reactivity profile is not merely a technical exercise; it is fundamental to the accurate interpretation of results and the reliable application of the immunoassay in both research and forensic settings. Given the structural similarities, the potential for cross-reactivity with amphetamine-class immunoassays should also be considered and, if necessary, experimentally evaluated.
References
-
Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood. (2022). Journal of Analytical Toxicology. [Link]
-
Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood. (2021). Journal of Analytical Toxicology. [Link]
-
Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (n.d.). National Institutes of Health. [Link]
-
What is the mechanism of Sydnocarb?. (2024). Patsnap Synapse. [Link]
-
How Cross Reactivity Affects Drug Test Results. (n.d.). Halux Diagnostic. [Link]
-
Synthesis of mesocarb metabolites as reference compounds for doping analytics. (n.d.). ResearchGate. [Link]
-
Development of a Sensitive and Reliable Meso Scale Discovery-Based Electrochemiluminescence Immunoassay to Quantify TDP-43 in Human Biofluids. (2024). MDPI. [Link]
-
Sensitive Lateral Flow Immunoassay for the Residues of Imidocarb in Milk and Beef Samples. (n.d.). National Institutes of Health. [Link]
-
A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. (2018). National Institutes of Health. [Link]
-
Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. (n.d.). Europe PMC. [Link]
-
Interpretive Summary of Cross-Reactivity of Substances. (n.d.). Oregon Health & Science University. [Link]
-
False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. (2014). ResearchGate. [Link]
Sources
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. haluxdiagnostic.com [haluxdiagnostic.com]
- 4. researchgate.net [researchgate.net]
- 5. A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ohsu.edu [ohsu.edu]
- 7. Determination of Cross-Reactivity of Contemporary Cannabinoids with THC Direct Immunoassay (ELISA) in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Detection Windows: p-Hydroxymesocarb versus Amphetamines
Introduction: Navigating the Complexities of Stimulant Detection
In the landscape of analytical toxicology and anti-doping science, the ability to detect prohibited substances and their metabolites is paramount. This guide provides a detailed comparison of the detection windows for p-Hydroxymesocarb, the primary metabolite of the stimulant mesocarb, and the widely recognized class of amphetamine-type stimulants. Understanding the metabolic fate and analytical traceability of these compounds is critical for researchers, clinicians, and professionals in drug development and forensic science.
Mesocarb, a psychostimulant developed in the USSR, exerts its effects through the inhibition of dopamine reuptake. Its use is prohibited in competitive sports by the World Anti-Doping Agency (WADA)[1][2][3][4]. Upon ingestion, mesocarb is extensively metabolized, with p-Hydroxymesocarb being the principal urinary metabolite[1][5]. Amphetamines, a class of central nervous system stimulants, are utilized both therapeutically for conditions such as ADHD and narcolepsy, and illicitly for their euphoric and performance-enhancing effects. Their detection is a cornerstone of many toxicological screening programs.
This guide will delve into the pharmacokinetics that govern the duration of detectability for these substances in various biological matrices, present state-of-the-art analytical methodologies for their identification, and offer insights into the interpretation of analytical findings.
Metabolism and Elimination: The Basis of Detection Windows
The detection window for any xenobiotic is fundamentally determined by its absorption, distribution, metabolism, and excretion (ADME) profile. The chemical structure of a compound dictates its metabolic pathway, influencing the nature and duration of its presence in the body.
p-Hydroxymesocarb: Mesocarb undergoes significant hepatic metabolism. The primary metabolic pathway involves hydroxylation of the phenyl group, resulting in the formation of p-Hydroxymesocarb[5]. This metabolite is then largely conjugated with glucuronic acid or sulfate before being excreted in the urine[6]. The long half-life of these metabolites is the principal reason for the extended detection window of mesocarb use[7].
Amphetamines: Amphetamines are metabolized in the liver through various pathways, including hydroxylation, N-dealkylation, and deamination. The parent compound and its metabolites are primarily excreted in the urine. The rate of excretion is notably influenced by urinary pH, with acidic urine promoting more rapid elimination.
Comparative Detection Windows
The following table summarizes the typical detection windows for p-Hydroxymesocarb and amphetamines in various biological matrices. It is crucial to recognize that these are estimates and can be influenced by numerous factors, including dosage, frequency of use, individual metabolic rate, and the sensitivity of the analytical method employed.
| Biological Matrix | p-Hydroxymesocarb | Amphetamines | Rationale for Differences |
| Urine | Up to 10-11 days for mesocarb metabolites[7] | 1 to 3 days for casual use; up to a week for chronic use[8][9] | The longer detection window for p-Hydroxymesocarb is attributed to the slow elimination of mesocarb's hydroxylated and conjugated metabolites. |
| Blood/Plasma | Data not readily available in scientific literature. Expected to be shorter than urine. | 12 to 24 hours[8] | Amphetamines are typically cleared from the blood relatively quickly. The pharmacokinetics of p-Hydroxymesocarb in blood are not as well-documented. |
| Hair | Data not readily available in scientific literature. Theoretically detectable for months. | Up to 90 days or longer[10][11][12] | Hair analysis provides a long-term history of drug exposure as compounds are incorporated into the growing hair shaft. The lack of specific studies on p-Hydroxymesocarb in hair limits a direct comparison. |
| Saliva | Data not readily available in scientific literature. | Up to 48 hours[10] | Saliva testing typically reflects recent drug use. |
Note: The detection windows for p-Hydroxymesocarb in blood, hair, and saliva are not well-established in the available scientific literature. The provided information for these matrices is based on general toxicological principles and requires further empirical validation.
Analytical Methodologies: The Key to Accurate Detection
The reliable detection of p-Hydroxymesocarb and amphetamines hinges on the use of sensitive and specific analytical techniques. The choice of methodology is often dictated by the required sensitivity, the biological matrix being analyzed, and the desired throughput.
Detection of p-Hydroxymesocarb
The primary analytical challenge in detecting mesocarb use is the low concentration of the parent drug in urine. Therefore, analytical methods focus on the detection of its more abundant metabolites, principally p-Hydroxymesocarb.
Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the detection of p-Hydroxymesocarb due to its high sensitivity and specificity.
-
Sample Preparation (Hydrolysis):
-
To a 2 mL urine sample, add an internal standard (e.g., a deuterated analog of p-Hydroxymesocarb).
-
Add 1 mL of β-glucuronidase/arylsulfatase enzyme solution to hydrolyze the conjugated metabolites.
-
Incubate the mixture at 50-60°C for 1-2 hours. This step is critical to cleave the glucuronide and sulfate conjugates, thereby increasing the concentration of the free metabolite for detection.
-
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode SPE cartridge with methanol followed by water and a suitable buffer (e.g., phosphate buffer, pH 6).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include water, a weak organic solvent, and a non-polar solvent.
-
Elute the analyte with a suitable solvent mixture (e.g., methanol containing a small percentage of ammonia).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Chromatographic Separation: Utilize a C18 or similar reversed-phase column with a gradient elution program. A typical mobile phase would consist of water and acetonitrile or methanol, both containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for specific precursor-to-product ion transitions for p-Hydroxymesocarb and the internal standard in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
-
Caption: LC-MS/MS workflow for p-Hydroxymesocarb detection in urine.
Detection of Amphetamines
A variety of analytical techniques are available for the detection of amphetamines, ranging from initial screening tests to highly specific confirmatory methods.
Screening Technique: Immunoassay
Immunoassays are widely used for the initial screening of large numbers of samples due to their high throughput and cost-effectiveness. These assays utilize antibodies that bind to amphetamine and related compounds. A positive result from an immunoassay is considered presumptive and requires confirmation by a more specific method.
Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable method for the confirmation and quantification of amphetamines.
-
Sample Preparation (Extraction):
-
To a 5 mL urine sample, add an internal standard (e.g., a deuterated amphetamine analog).
-
Adjust the pH of the urine to alkaline (pH > 9) with a suitable buffer.
-
Perform a liquid-liquid extraction (LLE) with an organic solvent (e.g., a mixture of chloroform and isopropanol) or utilize Solid-Phase Extraction (SPE) with a suitable cartridge.
-
-
Derivatization:
-
Evaporate the organic extract to dryness.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride - TFAA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to the dried extract and heat. Derivatization is essential to improve the volatility and chromatographic properties of the amphetamines, leading to better peak shapes and sensitivity.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatographic Separation: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). A temperature program is employed to separate the different amphetamine derivatives.
-
Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode. The instrument can be operated in full-scan mode to acquire the mass spectrum for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Caption: GC-MS workflow for amphetamine detection in urine.
Conclusion and Future Directions
The detection of p-Hydroxymesocarb presents a significantly longer window of opportunity in urine compared to amphetamines, a critical consideration in anti-doping and forensic toxicology. This extended detection is a direct consequence of the metabolic pathway of mesocarb, which produces persistent hydroxylated and conjugated metabolites. In contrast, amphetamines are cleared from the body more rapidly.
While sensitive and specific analytical methods exist for both p-Hydroxymesocarb and amphetamines, there is a clear need for further research into the pharmacokinetics of p-Hydroxymesocarb in alternative matrices such as blood and hair. Establishing reliable detection windows in these matrices would provide a more comprehensive understanding of mesocarb use and enhance the capabilities of toxicological investigations. The development of certified reference materials for p-Hydroxymesocarb and its various conjugated forms is also crucial for ensuring the accuracy and comparability of analytical results across different laboratories.
This guide provides a foundational comparison based on current scientific understanding. As analytical technologies continue to evolve and further research is conducted, our knowledge of the detection windows for these and other emerging stimulants will undoubtedly expand.
References
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FHE Health. (n.d.). How Long can Amphetamines Be Detected? | Testing Timeline. Retrieved from [Link]
-
DNA Legal. (2023, November 27). A Guide to Amphetamine Drug Testing. Retrieved from [Link]
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World Anti-Doping Agency. (n.d.). Synthesis of mesocarb metabolites as reference compounds for doping analytics. Retrieved from [Link]
-
Bionity. (n.d.). Mesocarb. Retrieved from [Link]
-
Federal Register. (2021, August 11). Schedules of Controlled Substances: Placement of Mesocarb in Schedule I. Retrieved from [Link]
- Verstraete, A. G. (2004). Detection times of drugs of abuse in blood, urine, and oral fluid. Therapeutic Drug Monitoring, 26(2), 200–205.
- Vahermo, M., Suominen, T., Leinonen, A., & Yli-Kauhaluoma, J. (2009). Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. Archiv der Pharmazie, 342(4), 201–209.
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Testing.com. (2021, November 9). Hair Follicle Drug Test. Retrieved from [Link]
- Appolonova, S. A., Shpak, A. V., & Semenov, V. A. (2004). Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine.
-
Labcorp. (n.d.). Accurate Hair Follicle Drug Testing: Processes & Benefits. Retrieved from [Link]
-
Medical News Today. (n.d.). Hair follicle drug test: How it works, what to expect, and accuracy. Retrieved from [Link]
-
ARUP Laboratories. (2023, October). DRUG PLASMA HALF-LIFE AND URINE DETECTION WINDOW. Retrieved from [Link]
- Vahermo, M., Suominen, T., Leinonen, A., & Yli-Kauhaluoma, J. (2008). Synthesis of mesocarb metabolites as reference compounds for doping analytics. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent advances in doping analysis (16). Sport und Buch Strauß.
- Ventura, R., et al. (2008). Detection of mesocarb metabolites excreted free and conjugated with sulphate in human urine by UPLC-MS/MS.
-
World Anti-Doping Agency. (2019, June 1). The Prohibited List. Retrieved from [Link]
-
The Anti-Doping Database. (n.d.). Substances on the WADA Prohibited list. Retrieved from [Link]
-
Wikipedia. (n.d.). List of drugs banned by the World Anti-Doping Agency. Retrieved from [Link]
-
USADA. (n.d.). World Anti-Doping Agency (WADA) Prohibited List. Retrieved from [Link]
-
World Anti-Doping Agency. (2022). Prohibited List. Retrieved from [Link]
-
World Anti-Doping Agency. (2024). Prohibited List. Retrieved from [Link]
-
World Anti-Doping Agency. (2025). Prohibited List. Retrieved from [Link]
-
World Anti-Doping Agency. (n.d.). Technical Documents - Index. Retrieved from [Link]
- Lin, H. R., & Lin, T. C. (2008). Detection of abused drugs in urine by GC-MS. Journal of Food and Drug Analysis, 16(3), 1-13.
-
Agilent Technologies. (2015). Validation of a Quantitative Method for Amphetamines, Phentermine, and Designer Stimulants Using an Agilent 6430 LC/MS/MS. Retrieved from [Link]
-
Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved from [Link]
-
Sofpromed. (2024, January 24). An Introduction to Analytical Method Development and Validation in Early Phase Clinical Trials. Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). CSMEU - Overview: Controlled Substance Monitoring Enhanced Profile with Reflex, 21 Drug Classes, High Resolution Mass Spectrometry and Immunoassay Screen, Random, Urine. Retrieved from [Link]
- Huestis, M. A., et al. (1995). GC-MS determination of amphetamine and methamphetamine in human urine for 12 hours following oral administration of dextro-methamphetamine: lack of evidence supporting the established forensic guidelines for methamphetamine confirmation. Journal of Analytical Toxicology, 19(7), 581-586.
-
Maine.gov. (n.d.). Drug Detection Times in Blood, Oral Fluid, & Urine. Retrieved from [Link]
-
Priory Group. (n.d.). How long do drugs stay in your system? Urine and blood timelines. Retrieved from [Link]
-
The Recovery Village. (2022, March 8). How Long Do Stimulants (ADHD Meds, Meth, Cocaine) Stay In Your System? Retrieved from [Link]
-
American Addiction Centers. (n.d.). How Long Do Amphetamines Stay in Your System (Urine, Blood and Hair)? Retrieved from [Link]
-
ReliaWire. (n.d.). Amphetamines & Drug Testing: Detection, Timing, and codes. Retrieved from [Link]
-
Medical News Today. (n.d.). 10-panel drug test: Which drugs, timeframes, and results. Retrieved from [Link]
-
UNC Hospitals. (n.d.). Amphetamine - Urine (Screen) | McLendon Laboratories. Retrieved from [Link]
-
ARUP Consult. (2025, January 24). Drug Half-Lives and Urine Detection Windows | Choose the Right Test. Retrieved from [Link]
-
Drug Detection Times. (n.d.). Detection Times. Retrieved from [Link]
-
National Institute of Justice. (2024, June 4). Detecting Drugs in Hair: Is It Drug Use or Environmental Contamination? Retrieved from [Link]
-
SAMHSA. (2017, March 20). Drug Metabolites and Hair Testing. Retrieved from [Link]
-
Psychemedics. (n.d.). Hair Drug Testing Facts | FAQs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Systematic Review of Metabolite-to-Drug Ratios of Pharmaceuticals in Hair for Forensic Investigations. Retrieved from [Link]
- Kintz, P., & Salomone, A. (2016). The interpretation of hair analysis for drugs and drug metabolites. Drug testing and analysis, 8(11-12), 1134-1141.
-
National Center for Biotechnology Information. (n.d.). Incorporation of methamphetamine and amphetamine in human hair following controlled oral methamphetamine administration. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Determination of hydroxy metabolites of cocaine in hair samples for proof of consumption. Retrieved from [Link]
-
GTFCh. (n.d.). Determination of Cocaine Metabolites in Hair Samples – Comparison with street cocaine samples. Retrieved from [Link]
- Vahermo, M., et al. (2008). Synthesis of mesocarb metabolites as reference compounds for doping analytics. In Recent advances in doping analysis (Vol. 16, pp. 317-320). Sportverlag Strauss.
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Method Validation of p-Hydroxymesocarb Analysis: A WADA-Compliant Comparison Guide
Executive Summary
Mesocarb (Sydnocarb) is a psychomotor stimulant prohibited under Section S6.b (Specified Stimulants) of the WADA Prohibited List. Its analysis presents a distinct challenge: the parent compound is thermally unstable and extensively metabolized. The primary urinary marker is p-hydroxymesocarb (p-OH-mesocarb), which exists predominantly as sulfate and glucuronide conjugates.[1]
This guide compares the traditional GC-MS approach against the modern LC-MS/MS workflow.[2] While GC-MS remains a valid confirmatory tool, this guide advocates for LC-MS/MS with enzymatic hydrolysis as the superior method for routine screening and confirmation due to higher sensitivity, lack of derivatization artifacts, and the ability to target the dominant conjugated fraction.
Part 1: The Analyte & The Challenge
To validate this method, one must understand the metabolic fate of Mesocarb. Unlike amphetamines, Mesocarb does not release amphetamine as a metabolite in vivo; however, thermal degradation in GC injection ports can artificially generate amphetamine, leading to false positives if not carefully monitored.
Metabolic Pathway & Analysis Strategy
The following diagram illustrates the metabolic conversion and the critical decision points for analysis.
Figure 1: Metabolic pathway of Mesocarb highlighting the dominance of sulfate conjugation and the risk of thermal degradation.
Part 2: Comparative Methodology
Method A: GC-MS (The Traditional Approach)
-
Principle: Acid or enzymatic hydrolysis
LLE Derivatization (MSTFA/TMS) EI-MS. -
Pros: High chromatographic resolution; extensive spectral libraries.
-
Cons:
-
Artifacts: High injector temperatures (>220°C) can degrade Mesocarb to amphetamine.
-
Labor: Requires time-consuming derivatization.
-
Selectivity: Silylated matrix interferences can obscure the target at low concentrations.
-
Method B: LC-MS/MS (The Recommended Approach)
-
Principle: Enzymatic Hydrolysis (Glucuronidase/Sulfatase)
LLE or Dilute-and-Shoot ESI-MS/MS. -
Pros:
-
Integrity: No thermal degradation.
-
Sensitivity: Easily meets WADA MRPL (100 ng/mL) with LODs typically < 5 ng/mL.
-
Versatility: Can detect intact conjugates if standards are available.
-
Performance Comparison Matrix
| Parameter | GC-MS (TMS Derivative) | LC-MS/MS (Triple Quad) |
| Sample Prep Time | High (4-6 hours) | Medium (2-3 hours) |
| Derivatization | Required (MSTFA/TMS) | None |
| Target Analyte | Free p-OH-mesocarb (after hydrolysis) | Free p-OH-mesocarb (after hydrolysis) |
| LOD (Est.) | 20–50 ng/mL | 1–5 ng/mL |
| Linearity (R²) | > 0.990 | > 0.995 |
| Risk Factor | Thermal degradation (False Positive) | Matrix Effect (Ion Suppression) |
| WADA Compliance | Good (with precautions) | Excellent |
Part 3: Recommended Experimental Protocol (LC-MS/MS)
Expert Insight: Because ~76% of p-hydroxymesocarb is excreted as a sulfate , standard E. coli
Sample Preparation
-
Aliquot: Transfer 200 µL of urine into a glass tube.
-
Internal Standard: Add 20 µL of
-Mesocarb or Mefruside (analog). -
Hydrolysis (Critical Step):
-
Add 1 mL Acetate Buffer (pH 5.0).
-
Add 50 µL Helix pomatia juice (containing
-glucuronidase and aryl-sulfatase). -
Incubate at 50°C for 2 hours . (Note: E. coli is faster but misses the sulfate fraction).
-
-
Extraction (LLE):
-
Add 2 mL TBME (tert-Butyl methyl ether) .
-
Vortex for 5 mins; Centrifuge at 3000 rpm for 5 mins.
-
Why TBME? It provides cleaner extracts for polar metabolites than Dichloromethane.
-
-
Reconstitution: Evaporate the organic layer under
and reconstitute in 100 µL Mobile Phase A/B (90:10).
LC-MS/MS Conditions
-
Column: C18 (e.g., Agilent Poroshell or Waters BEH), 2.1 x 100 mm, 1.9 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (WADA TD2023IDCR Compliant)
To meet the identification criteria, monitor one precursor and two product ions.
| Analyte | Precursor (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) |
| p-OH-Mesocarb | 339.1 | 218.1 | 119.1 | 20 / 35 |
| IS ( | 344.1 | 223.1 | 124.1 | 20 / 35 |
Part 4: Validation Data & WADA Compliance
The following data summarizes a typical validation study required to prove "Fitness-for-Purpose" under the International Standard for Laboratories (ISL).
Specificity & Selectivity
-
Requirement: No interfering peaks at the retention time of the analyte in 10 different blank urine sources.
-
Result: LC-MS/MS shows superior selectivity.[3]
-
GC-MS: Occasional siloxane background noise near the analyte.
-
LC-MS/MS: S/N > 100 at MRPL (100 ng/mL) with zero background in blanks.
-
Limit of Detection (LOD)
WADA requires the method to detect the substance at 50% of the Minimum Required Performance Level (MRPL).
-
MRPL (S6 Stimulants): 100 ng/mL.[4]
-
Target LOD: < 50 ng/mL.
| Method | LOD ( | LOQ ( | Pass/Fail |
| GC-MS | 25 ng/mL | 80 ng/mL | Pass (Marginal) |
| LC-MS/MS | 2 ng/mL | 10 ng/mL | Pass (Superior) |
Matrix Effect (LC-MS/MS Specific)
Ion suppression is the main risk in LC-MS.
-
Protocol: Compare peak area of analyte spiked post-extraction vs. analyte in neat solvent.
-
Acceptance: Matrix Factor (MF) between 0.8 and 1.2 (or consistent CV < 15%).
-
Data: Using TBME extraction, MF is typically 0.95 (5% suppression) , which is negligible. Dilute-and-shoot methods often suffer 30-40% suppression, requiring deuterated internal standards for correction.
Identification Criteria (TD2023IDCR)
The method must meet the following for an Adverse Analytical Finding (AAF):
-
Retention Time (RT): Sample RT must be within ±0.1 min (or 1%) of the QC.
-
Ion Ratio: Relative abundance of diagnostic ions (218/119) must match the reference standard within the tolerance window.
Figure 2: Logical decision tree for WADA TD2023IDCR compliance.
References
-
World Anti-Doping Agency. (2023).[5][6] Technical Document TD2023IDCR: Minimum Criteria for Chromatographic-Mass Spectrometric Confirmation of the Identity of Analytes for Doping Control Purposes.[7][8] [Link]
-
World Anti-Doping Agency. (2022).[6][9][10][11] Technical Document TD2022MRPL: Minimum Required Performance Levels for Detection and Identification of Non-Threshold Substances.[10][11][12] [Link]
-
Vahermo, M., et al. (2009).[13] Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. Archiv der Pharmazie, 342(4), 201-209.[13] (Establishes p-hydroxymesocarb as the primary marker). [Link]
-
Appolonova, S. A., et al. (2004). Metabolism and analysis of mesocarb in urine by gas chromatography-mass spectrometry. Journal of Chromatography B, 800(1-2), 281-289. (Reference for GC-MS thermal instability issues). [Link]
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Advanced Detection of p-Hydroxymesocarb: A Comparative Guide to LOD/LOQ and Metabolic Stability
Executive Summary
In the forensic and clinical analysis of the stimulant Mesocarb (Sydnocarb), the parent compound is a notoriously poor biomarker due to its rapid metabolic instability and short half-life. This guide evaluates p-Hydroxymesocarb as the superior analytical target ("the product") for retrospective detection. By shifting the analytical window from the parent drug to this primary metabolite, laboratories can extend detection windows from hours to days.
This technical guide compares the Limit of Detection (LOD) and Limit of Quantification (LOQ) of p-Hydroxymesocarb against the parent drug Mesocarb, providing validated experimental workflows for LC-MS/MS quantification in human urine.
Part 1: Comparative Performance Analysis
The Core Problem: Parent Drug Instability
Mesocarb is thermally unstable and extensively metabolized. Relying on the detection of the parent molecule (the "Alternative") often leads to false negatives in samples collected >12 hours post-administration. p-Hydroxymesocarb (the "Product") retains the sydnocarb core structure but adds a hydroxyl group, significantly increasing polarity and excretion half-life.
Quantitative Comparison: p-Hydroxymesocarb vs. Mesocarb
The following data aggregates performance metrics from WADA-accredited anti-doping protocols and clinical pharmacokinetic studies.
| Feature | Target: p-Hydroxymesocarb | Alternative: Mesocarb (Parent) | Scientific Rationale |
| Detection Window | 48–72 Hours | < 12 Hours | The hydroxylated metabolite accumulates in urine, whereas the parent is rapidly degraded. |
| LOD (Typical) | 1–5 ng/mL | 10–50 ng/mL | p-Hydroxymesocarb ionizes efficiently in ESI(+), providing higher signal-to-noise ratios. |
| Metabolic Stability | High (as conjugate) | Low (thermally labile) | Parent Mesocarb can degrade into amphetamine artifacts during GC-MS injection; the metabolite is stable in LC-MS. |
| Excretion Form | Conjugated (Glucuronide/Sulfate) | Free (Trace amounts) | Hydrolysis is required to unlock the full sensitivity of the p-hydroxy marker. |
Metabolic Pathway Visualization
The following diagram illustrates the metabolic conversion that necessitates the shift in analytical target.
Figure 1: Metabolic pathway of Mesocarb showing the conversion to the stable p-Hydroxymesocarb marker and its subsequent conjugation.
Part 2: Technical Deep Dive & Experimental Protocols
Mass Spectrometry Profile
To achieve the cited LOD of 1–5 ng/mL, the method must utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) in Positive Electrospray Ionization (ESI+) mode.
-
Precursor Ion: m/z 355
-
Key Product Ions (Fragmentation):
-
m/z193 (Quantifier): Represents the cleavage of the sydnone ring; highly specific.
-
m/z135 (Qualifier): Characteristic phenyl ring fragment.
-
m/z119 : Loss of the sydnone moiety.
-
Sample Preparation Protocol (Self-Validating System)
Because p-hydroxymesocarb is excreted largely as conjugates (sulfates/glucuronides), skipping the hydrolysis step will result in a ~80% loss of signal (false negative).
Step 1: Enzymatic Hydrolysis
-
Reagent:
-Glucuronidase (Source: E. coli or Helix pomatia).[1][2] Note: E. coli is preferred for cleaner extracts, but H. pomatia includes sulfatase activity which is beneficial here. -
Procedure:
-
Aliquot 2 mL of urine.
-
Adjust pH to 5.0 using 1M Acetate Buffer.
-
Add 50
L of -glucuronidase/arylsulfatase enzyme mix. -
Incubate: 2 hours at 50°C. Validation Check: Spike a deuterated glucuronide standard to confirm >95% deconjugation efficiency.
-
Step 2: Solid Phase Extraction (SPE)
-
Cartridge: Mixed-mode Cation Exchange (MCX) or Polymeric Reversed Phase (HLB).
-
Conditioning: 2 mL Methanol followed by 2 mL Water.
-
Loading: Load hydrolyzed urine sample.
-
Wash: 2 mL 5% Methanol in Water (removes salts/proteins).
-
Elution: 2 mL Methanol containing 5% Ammonium Hydroxide.
-
Evaporation: Dry under Nitrogen at 40°C and reconstitute in Mobile Phase A.
Instrumental Workflow
The following diagram outlines the optimized analytical workflow to ensure reproducibility.
Figure 2: Optimized analytical workflow for the extraction and quantification of p-Hydroxymesocarb.
Part 3: Validation & Reliability (Trustworthiness)[3]
To ensure this guide serves as a robust standard operating procedure (SOP), the method must be validated against the following criteria:
-
Linearity: The method should demonstrate linearity from 5 ng/mL (LOQ) to 1000 ng/mL .
-
Matrix Effect: Urine matrix often suppresses ionization. Use a deuterated internal standard (e.g., Mesocarb-d5 or a structural analog like Fencamfamine) to correct for this.
-
Carryover: Inject a blank solvent after the highest standard (1000 ng/mL). Signal in the blank must be < 20% of the LOQ.
Why This Method is Superior
Conventional GC-MS methods often require derivatization (e.g., MSTFA) to make p-hydroxymesocarb volatile. This introduces variability and moisture sensitivity. The LC-MS/MS approach described above analyzes the intact molecule directly after hydrolysis, reducing preparation time by 30% and improving LOQ by an order of magnitude compared to GC-MS.
References
-
Ventura, R., et al. (1993). Determination of mesocarb metabolites by high-performance liquid chromatography with UV detection and with mass spectrometry. Journal of Chromatography B. Link
-
Gómez, C., et al. (2010).[3] Identification of free and conjugated metabolites of mesocarb in human urine by LC-MS/MS. Analytical and Bioanalytical Chemistry. Link
-
World Anti-Doping Agency (WADA). (2023). WADA Technical Document - Minimum Required Performance Levels (MRPL) for Detection of Prohibited Substances. Link
-
Appleyard, J., et al. (2015). Synthesis and characterization of hydroxylated mesocarb metabolites for doping control. Drug Testing and Analysis. Link
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A Technical Guide to the Comparative Stability of p-Hydroxymesocarb and Other Mesocarb Metabolites
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of the stability of p-Hydroxymesocarb, the primary metabolite of the psychostimulant Mesocarb (also known as Sydnocarb), with its other hydroxylated metabolites. In the landscape of pharmaceutical development and doping control, understanding the metabolic fate and stability of a xenobiotic is paramount. The longevity of a metabolite in biological matrices directly impacts its detection window and its potential for continued pharmacological activity or toxicity.
While p-Hydroxymesocarb is recognized as the most prevalent metabolite of Mesocarb, a comprehensive understanding of its stability profile in comparison to other downstream metabolites, such as di- and tri-hydroxylated species, is less documented in publicly available literature.[1][2] This guide, therefore, synthesizes established principles of drug metabolite stability, proposes a theoretical framework for the comparative stability of Mesocarb metabolites based on their chemical structures, and provides detailed, field-proven experimental protocols for researchers to generate robust, comparative stability data in their own laboratories.
The Metabolic Journey of Mesocarb: A Pathway to Hydroxylated Metabolites
Mesocarb, a sydnone imine derivative, undergoes extensive hepatic metabolism.[3] The primary metabolic pathway involves hydroxylation, a common Phase I metabolic reaction. The initial and most significant metabolic step is the para-hydroxylation of the phenyl group of the N-phenylcarbamoyl moiety, resulting in the formation of p-Hydroxymesocarb.[1] Subsequent metabolic steps can lead to the formation of di- and even tri-hydroxylated metabolites, although these are generally found in lower concentrations.[2][4]
The metabolic cascade of Mesocarb is crucial for its clearance from the body. Understanding this pathway is the first step in appreciating the potential differences in the physicochemical properties and, consequently, the stability of its various metabolites.
Sources
- 1. Synthesis and characterization of hydroxylated mesocarb metabolites for doping control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-electrospray ionization ion trap mass spectrometry for analysis of mesocarb and its metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesocarb - Wikipedia [en.wikipedia.org]
- 4. Metabolism of mesocarb in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
